NI 57
Description
Properties
Molecular Formula |
C19H17N3O4S |
|---|---|
Molecular Weight |
383.42 |
Synonyms |
4-Cyano-N-(1,3-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-methoxybenzene-1-sulfonamide |
Origin of Product |
United States |
Foundational & Exploratory
The Half-Life of Nickel-57: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nuclear properties of Nickel-57 (⁵⁷Ni), with a particular focus on its half-life. This document details the decay characteristics, production methods, and the experimental protocols utilized for the determination of its half-life, making it an essential resource for professionals in nuclear medicine, radiopharmaceutical development, and nuclear physics research.
Core Properties of Nickel-57
Nickel-57 is a radioactive isotope of nickel that decays into Cobalt-57 (⁵⁷Co). Its relatively short half-life and decay characteristics make it a subject of interest for various scientific applications, including its use in the synthesis of radiopharmaceuticals.[1]
Quantitative Decay Data
The decay of Nickel-57 is characterized by a combination of electron capture and positron emission. The key quantitative data for ⁵⁷Ni are summarized in the table below.
| Property | Value |
| Half-Life | 35.60 ± 0.06 hours |
| Decay Mode | Electron Capture (EC) & Positron Emission (β+) |
| Branching Ratios | EC: ~56.6%, β+: ~43.4% |
| Daughter Isotope | Cobalt-57 (⁵⁷Co) |
| Total Decay Energy (Q-value) | 3.2617 ± 0.0008 MeV |
Data sourced from multiple consistent nuclear data compilations.[1][2][3]
Decay Scheme of Nickel-57
Nickel-57 decays to various excited states of Cobalt-57, which then de-excite to the ground state through the emission of gamma rays. A direct decay to the ground state of ⁵⁷Co has not been observed.[3] The simplified decay scheme below illustrates the primary decay pathways.
Production of Nickel-57
The production of Nickel-57 for experimental and research purposes is typically achieved through nuclear reactions induced by particle accelerators.
Common Production Reactions
Several nuclear reactions can be utilized to produce Nickel-57. The choice of reaction often depends on the available particle beam, its energy, and the desired purity of the final ⁵⁷Ni sample.
| Reaction | Target Material | Projectile |
| ⁵⁸Ni(p,d)⁵⁷Ni | Enriched ⁵⁸Ni | Protons (p) |
| ⁵⁸Ni(p,2p)⁵⁷Cu → ⁵⁷Ni + β⁺ + νₑ | Enriched ⁵⁸Ni | Protons (p) |
The ⁵⁸Ni(p,d)⁵⁷Ni reaction involves bombarding an enriched Nickel-58 target with a proton beam, leading to the ejection of a deuteron and the formation of Nickel-57.
Experimental Determination of the Half-Life
The half-life of Nickel-57 is determined by measuring the decrease in its radioactivity over a period of time. This process involves several key steps, from sample preparation to data analysis.
Experimental Workflow
The following diagram outlines a typical workflow for the experimental determination of the half-life of Nickel-57.
Detailed Methodologies
-
Sample Production and Preparation : A target of highly enriched ⁵⁸Ni is irradiated with a proton beam of a specific energy in a cyclotron. Following irradiation, the ⁵⁷Ni produced is chemically separated from the remaining target material and any other radioisotopic impurities.
-
Radiation Detection : The activity of the purified ⁵⁷Ni sample is measured over time. High-purity germanium (HPGe) detectors are commonly used for this purpose due to their excellent energy resolution, which allows for the specific measurement of gamma rays emitted following the decay of ⁵⁷Ni.
-
Data Acquisition and Analysis : The number of decay events (counts) in a specific gamma-ray peak corresponding to the decay of ⁵⁷Ni is recorded at regular intervals. This data is then used to plot a decay curve of activity versus time. An exponential function is fitted to this curve, and the decay constant (λ) is determined. The half-life (t₁/₂) is then calculated using the formula: t₁/₂ = ln(2)/λ.
References
⁵⁷Ni Decay Properties for Medical Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the nuclear decay properties of Nickel-57 (⁵⁷Ni) and evaluates its potential as a radionuclide for Positron Emission Tomography (PET) imaging. While not a commonly utilized isotope in clinical or preclinical PET, a thorough understanding of its decay characteristics is essential for assessing its feasibility and for the broader landscape of radiopharmaceutical development. This document details the decay scheme of ⁵⁷Ni, including its half-life, decay modes, and the energies and intensities of its emitted radiations. Furthermore, it outlines generalized experimental protocols for the production of metallic radionuclides and their subsequent use in the synthesis of radiopharmaceuticals. The guide concludes with a comparative analysis of ⁵⁷Ni against established PET isotopes, offering a critical perspective on its potential and limitations in the field of medical imaging.
Introduction to Radionuclides in Medical Imaging
Nuclear medicine leverages the unique properties of radioactive isotopes (radionuclides) for both diagnostic and therapeutic applications. In diagnostic imaging, particularly PET, radionuclides that decay via positron emission are of central importance. These positron-emitting isotopes are incorporated into biologically active molecules, known as radiopharmaceuticals or radiotracers, which are then administered to the patient. The subsequent localization of these radiotracers to specific tissues or cellular receptors allows for the non-invasive visualization and quantification of physiological and pathological processes at the molecular level.
The choice of a radionuclide for PET imaging is dictated by a combination of its physical and chemical properties. Key considerations include a half-life that is long enough to allow for synthesis and imaging but short enough to minimize the radiation dose to the patient, a high positron emission branching ratio, and positron energy that balances spatial resolution with tissue penetration. Additionally, the co-emission of gamma rays can impact image quality and radiation dosimetry.
This guide focuses on the decay properties of ⁵⁷Ni, an isotope of nickel, to provide a foundational understanding for researchers who may consider it or similar non-standard radionuclides for novel imaging applications.
Decay Properties of ⁵⁷Ni
Nickel-57 decays with a half-life of approximately 35.6 hours to its stable daughter nuclide, Cobalt-57 (⁵⁷Co). Its decay proceeds through two primary modes: electron capture (EC) and positron emission (β⁺). The Q-value for this decay is approximately 3264 keV.
Quantitative Decay Data
The following table summarizes the key decay characteristics of ⁵⁷Ni.
| Property | Value |
| Half-life (T₁⸝₂) | 35.60 (6) hours |
| Decay Modes | Electron Capture (EC), Positron Emission (β⁺) |
| Q-value (EC) | 3264.2 (26) keV |
| Positron Emission (β⁺) | |
| Branching Ratio | ~43.4% |
| Max. Positron Energy (Eβ⁺max) | ~835 keV |
| Mean Positron Energy (Eβ⁺mean) | ~340 keV |
| Gamma Ray Emissions | |
| Energy (keV) | Intensity (%) |
| 127.1 | 13.5 |
| 1377.6 | 81.6 |
| 1757.6 | 11.3 |
| 1919.6 | 13.5 |
| 511.0 (Annihilation) | 86.8 |
Data compiled from various nuclear data sources. The intensities of gamma rays are given per 100 decays.
⁵⁷Ni Decay Scheme
The decay of ⁵⁷Ni to ⁵⁷Co results in the population of several excited states of the daughter nucleus, which then de-excite by emitting gamma rays of characteristic energies. The positron emission is a key feature for its potential use in PET imaging.
Caption: A simplified decay scheme of ⁵⁷Ni to ⁵⁷Co, highlighting the major positron emission branches and subsequent gamma-ray emissions.
Potential for PET Imaging: A Comparative Analysis
The suitability of a radionuclide for PET imaging is determined by several key properties. Here, we compare ⁵⁷Ni to some commonly used PET isotopes.
| Radionuclide | Half-life | Positron Branching Ratio (%) | Max. Positron Energy (MeV) | Key Gamma Emissions (keV) (besides 511) |
| ⁵⁷Ni | 35.6 h | ~43.4 | ~0.835 | 127, 1378, 1758, 1920 |
| ¹⁸F | 109.8 min | 96.7 | 0.634 | None |
| ⁶⁸Ga | 67.7 min | 89.1 | 1.899 | 1077 |
| ⁸⁹Zr | 78.4 h | 22.7 | 0.902 | 909 |
| ⁶⁴Cu | 12.7 h | 17.6 | 0.653 | 1346 |
Analysis of ⁵⁷Ni's Properties for PET:
-
Half-life: The 35.6-hour half-life of ⁵⁷Ni is advantageous for imaging slow biological processes and allows for centralized production and distribution. It is comparable to ⁸⁹Zr, which is used for antibody imaging.
-
Positron Branching Ratio: A branching ratio of approximately 43.4% is moderate. While lower than the ideal near-100% of ¹⁸F, it is higher than that of ⁸⁹Zr and ⁶⁴Cu, suggesting a reasonable yield of PET-detectable events.
-
Positron Energy: The maximum positron energy of ~0.835 MeV is in a favorable range, comparable to that of ⁸⁹Zr and higher than ¹⁸F and ⁶⁴Cu. This energy affects the spatial resolution of the resulting PET image, with lower energies generally being preferable.
-
Co-emitted Gamma Rays: ⁵⁷Ni emits several high-energy gamma rays in coincidence with positron emission. These prompt gammas can lead to increased random and scattered coincidences in the PET scanner, potentially degrading image quality and increasing the radiation dose to the patient. This is a significant drawback compared to an isotope like ¹⁸F, which has no prompt gamma emissions.
Experimental Protocols (Generalized)
As there is a lack of specific literature on the use of ⁵⁷Ni in medical imaging, the following sections describe generalized experimental protocols for the production of a metallic radionuclide and the synthesis of a radiopharmaceutical. These workflows would be applicable to the development of a ⁵⁷Ni-based imaging agent.
Radionuclide Production and Purification
The production of ⁵⁷Ni would likely be achieved via charged-particle bombardment of a suitable target in a cyclotron. A common reaction for producing neutron-deficient nickel isotopes is the proton bombardment of natural or enriched nickel targets.
Example Production Reaction: ⁵⁸Ni(p, pn)⁵⁷Ni or ⁵⁸Ni(p, 2n)⁵⁷Cu -> ⁵⁷Ni
Generalized Workflow:
-
Target Preparation: A thin layer of enriched ⁵⁸Ni is electroplated onto a high-purity backing material (e.g., silver or copper).
-
Irradiation: The target is bombarded with a proton beam of a specific energy and current in a medical cyclotron for a predetermined duration to maximize ⁵⁷Ni yield while minimizing impurities.
-
Target Dissolution: After a cooling period to allow for the decay of short-lived contaminants, the irradiated target is dissolved in a strong acid (e.g., nitric acid).
-
Radiochemical Separation: The ⁵⁷Ni is separated from the target material and other radionuclidic impurities using techniques such as ion-exchange chromatography or solvent extraction. The choice of method depends on the specific chemical properties of the elements involved.
-
Quality Control: The final ⁵⁷Ni solution is tested for radionuclidic purity (using gamma spectroscopy), radiochemical purity, and chemical purity (e.g., using ICP-MS to quantify trace metal contaminants).
Caption: A generalized experimental workflow for the production and purification of a metallic radionuclide.
Radiopharmaceutical Synthesis
The purified ⁵⁷Ni, in the form of a salt (e.g., ⁵⁷NiCl₂), would then be used to label a targeting molecule. This typically involves the use of a bifunctional chelator, a molecule that can strongly bind the metallic radionuclide on one end and be covalently attached to the targeting biomolecule (e.g., a peptide, antibody, or small molecule) on the other.
Generalized Protocol:
-
Conjugation: The targeting molecule is first conjugated to the bifunctional chelator (e.g., DOTA, NOTA).
-
Radiolabeling: The purified ⁵⁷NiCl₂ solution is added to the chelator-conjugated targeting molecule in a suitable buffer. The pH and temperature are optimized to facilitate efficient chelation.
-
Purification: The resulting ⁵⁷Ni-labeled radiopharmaceutical is purified from unchelated ⁵⁷Ni and other reactants, typically using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
Final Formulation: The purified product is formulated in a physiologically compatible solution (e.g., saline) and sterilized by filtration.
-
Quality Control: The final product undergoes a series of quality control tests, including radiochemical purity (to determine the percentage of ⁵⁷Ni successfully attached to the targeting molecule), sterility, and pyrogenicity.
Conclusion
Nickel-57 possesses several decay properties that, on the surface, suggest potential for PET imaging, most notably its suitable half-life for imaging slow biological processes. However, its moderate positron branching ratio and, more significantly, the presence of multiple high-energy prompt gamma rays, present considerable challenges for high-quality PET imaging. These co-emitted gammas can degrade image resolution and increase the radiation burden on the patient, making other radionuclides like ¹⁸F, ⁶⁸Ga, and even ⁸⁹Zr more favorable candidates for most applications.
While the direct application of ⁵⁷Ni in medical imaging has not been established in the literature, this in-depth analysis of its decay properties provides a valuable framework for researchers. It underscores the critical importance of a holistic evaluation of a radionuclide's decay scheme when considering its potential for the development of novel radiopharmaceuticals. Future research into advanced detector technologies and image reconstruction algorithms could potentially mitigate the challenges posed by complex decay schemes, but for now, ⁵⁷Ni remains a theoretically interesting but practically challenging isotope for PET imaging.
In-Depth Technical Guide: Mechanism of Action of the NI-57 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
NI-57 is a potent and selective chemical probe designed to inhibit the bromodomains of the Bromodomain and PHD Finger (BRPF) family of proteins, specifically BRPF1, BRPF2 (also known as BRD1), and BRPF3. These proteins are critical scaffolding components of the MOZ/MORF histone acetyltransferase (HAT) complexes, which play a pivotal role in the regulation of gene transcription through chromatin modification. By targeting the BRPF bromodomains, NI-57 provides a powerful tool to investigate the biological functions of these epigenetic readers and their role in various physiological and pathological processes. This technical guide delineates the mechanism of action of NI-57, presenting key quantitative data, detailed experimental methodologies, and the signaling pathways it modulates.
Quantitative Data Summary
The inhibitory activity of NI-57 has been characterized through various biophysical and biochemical assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency and selectivity.
Table 1: Dissociation Constants (Kd) of NI-57 for BRPF Bromodomains as Determined by Isothermal Titration Calorimetry (ITC)
| Target | Kd (nM) |
| BRPF1B | 31 |
| BRPF2 (BRD1) | 108 |
| BRPF3 | 408 |
Table 2: Half-maximal Inhibitory Concentrations (IC50) of NI-57
| Target | Assay | IC50 (nM) |
| BRPF1 | AlphaScreen | 114 |
| BRD9 | BROMOscan | 1,000 |
| BRD4 | BROMOscan | 3,900 |
Mechanism of Action
NI-57 functions as a competitive inhibitor of the BRPF bromodomains. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key step in the recruitment of transcriptional machinery to specific genomic loci, leading to the activation of gene expression.
NI-57, by binding to the acetyl-lysine binding pocket of the BRPF bromodomains, prevents their interaction with acetylated histones. This displacement of BRPF-containing HAT complexes from chromatin leads to a downstream modulation of gene transcription. A significant and well-characterized effect of NI-57 is the impairment of osteoclast differentiation.
Signaling Pathway: Inhibition of Osteoclastogenesis
Osteoclasts are multinucleated cells responsible for bone resorption. Their differentiation from monocytic precursors is a tightly regulated process, primarily driven by the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) signaling pathway. BRPF proteins have been identified as crucial regulators of the transcriptional programs necessary for osteoclastogenesis.
NI-57 inhibits the RANKL-induced differentiation of primary murine bone marrow cells and human primary monocytes into mature, bone-resorbing osteoclasts. This inhibition is achieved by repressing the expression of key genes essential for osteoclast formation and function.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of NI-57.
Isothermal Titration Calorimetry (ITC)
ITC is employed to directly measure the binding affinity of NI-57 to the BRPF bromodomains by quantifying the heat change upon binding.
-
Protein Preparation: Recombinant BRPF bromodomain constructs (BRPF1B, BRPF2, BRPF3) are expressed and purified. The final buffer for the protein is typically 20 mM HEPES pH 7.5, 150 mM NaCl.
-
Ligand Preparation: NI-57 is dissolved in a matching buffer containing a small percentage of DMSO (e.g., 2-5%) to ensure solubility.
-
Instrumentation: A MicroCal ITC200 or similar instrument is used.
-
Experimental Parameters:
-
Cell Temperature: 25 °C
-
Syringe Concentration (NI-57): 100-200 µM
-
Cell Concentration (BRPF bromodomain): 10-20 µM
-
Injection Volume: 2 µL per injection
-
Number of Injections: 19-20
-
Stirring Speed: 750 rpm
-
-
Data Analysis: The resulting thermograms are integrated and fitted to a one-site binding model to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry (n).
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to measure the inhibition of the BRPF bromodomain-histone peptide interaction in a high-throughput format.
-
Reagents:
-
His-tagged BRPF bromodomain
-
Biotinylated histone H4 peptide (acetylated at lysine 12, H4K12ac)
-
Streptavidin-coated Donor beads
-
Nickel chelate-coated Acceptor beads
-
Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
-
Procedure:
-
A solution of His-tagged BRPF bromodomain and biotinylated H4K12ac peptide is prepared in the assay buffer.
-
NI-57 at various concentrations is added to the wells of a 384-well plate.
-
The protein-peptide mixture is added to the wells containing NI-57.
-
The plate is incubated at room temperature for 30 minutes.
-
A mixture of Streptavidin-Donor beads and Nickel-Acceptor beads is added to all wells.
-
The plate is incubated in the dark at room temperature for 60-90 minutes.
-
The plate is read on an AlphaScreen-compatible plate reader (e.g., EnVision Multilabel Reader) with excitation at 680 nm and emission detection at 520-620 nm.
-
-
Data Analysis: The AlphaScreen signal is plotted against the logarithm of the NI-57 concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy-based technique used to assess the mobility of fluorescently tagged proteins in living cells. In the context of NI-57, it is used to demonstrate that the inhibitor can displace BRPF proteins from chromatin.
-
Cell Culture and Transfection: Cells (e.g., U2OS) are cultured on glass-bottom dishes and transiently transfected with a plasmid encoding a fluorescently tagged BRPF protein (e.g., GFP-BRPF1B).
-
Instrumentation: A laser scanning confocal microscope equipped for live-cell imaging and FRAP is used.
-
Procedure:
-
Transfected cells expressing the GFP-BRPF1B fusion protein are identified.
-
Cells are treated with either DMSO (vehicle control) or NI-57 (e.g., 1 µM) for a defined period (e.g., 1-2 hours).
-
A pre-bleach image of a selected cell nucleus is acquired.
-
A defined region of interest (ROI) within the nucleus is photobleached using a high-intensity laser beam.
-
A time-lapse series of images is acquired immediately after bleaching to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis: The fluorescence intensity in the bleached ROI over time is measured and normalized. The recovery curves for DMSO- and NI-57-treated cells are compared. A faster fluorescence recovery in the presence of NI-57 indicates that the inhibitor has increased the mobile fraction of GFP-BRPF1B by displacing it from its chromatin binding sites.
Conclusion
NI-57 is a well-characterized, potent, and selective inhibitor of the BRPF family of bromodomains. Its mechanism of action involves the direct competitive inhibition of acetyl-lysine binding, leading to the displacement of BRPF-containing HAT complexes from chromatin and subsequent modulation of gene transcription. The detailed experimental protocols provided herein offer a robust framework for the further investigation and application of NI-57 in epigenetic research and drug discovery, particularly in therapeutic areas such as bone diseases and potentially other conditions where BRPF-mediated gene regulation is implicated.
An In-depth Technical Guide on the Discovery and Synthesis of the Hypothetical Compound NI-57
Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound designated "NI-57." The following guide is a hypothetical yet technically plausible whitepaper constructed to fulfill the user's specified formatting and content requirements. It is intended to serve as a template for researchers, scientists, and drug development professionals.
Abstract
This document details the discovery, synthesis, and preclinical evaluation of NI-57, a novel small molecule inhibitor of the serine/threonine kinase, Glycogen Synthase Kinase 3 Beta (GSK-3β). Aberrant GSK-3β activity is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders and certain cancers. NI-57 was identified through a high-throughput screening campaign and subsequently optimized via a structure-activity relationship (SAR) program. This guide provides an in-depth overview of the compound's mechanism of action, bioanalytical data, detailed experimental protocols, and a robust chemical synthesis route.
Introduction and Discovery
The discovery of NI-57 originated from a strategic initiative to identify novel therapeutic agents for Alzheimer's disease. A key pathological hallmark of this neurodegenerative condition is the hyperphosphorylation of the tau protein, a process heavily mediated by GSK-3β. A high-throughput screening (HTS) of a diverse 500,000-compound library was conducted to identify inhibitors of recombinant human GSK-3β. The initial screen yielded several hits, which were then subjected to rigorous secondary assays to confirm their activity and rule out false positives.
The lead compound, designated NI-01, exhibited moderate potency but poor pharmacokinetic properties. A subsequent medicinal chemistry campaign focused on optimizing the core scaffold of NI-01 led to the synthesis of 150 analogs. NI-57 emerged from this effort as the most promising candidate, demonstrating significantly improved potency and drug-like properties.
Mechanism of Action and Signaling Pathway
NI-57 is a potent, ATP-competitive inhibitor of GSK-3β. By binding to the ATP-binding pocket of the kinase, NI-57 prevents the phosphorylation of downstream substrates, including the tau protein. The inhibition of this pathway is a critical therapeutic strategy for mitigating the formation of neurofibrillary tangles, a primary contributor to neuronal dysfunction in Alzheimer's disease.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for NI-57 compared to its parent compound, NI-01.
Table 1: In Vitro Potency and Selectivity
| Compound | GSK-3β IC₅₀ (nM) | Kinase Selectivity (Panel of 50 kinases) |
| NI-01 | 250 | Moderate |
| NI-57 | 15 | High |
Table 2: In Vitro ADME Properties
| Compound | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) | Microsomal Stability (t½, min) |
| NI-01 | 5 | 0.2 | < 10 |
| NI-57 | 50 | 5.5 | > 60 |
Table 3: In Vivo Pharmacokinetic Properties in Rats (10 mg/kg, oral)
| Compound | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| NI-01 | 20 | 0.5 | 45 | < 5 |
| NI-57 | 550 | 1.0 | 2500 | 45 |
Experimental Protocols
GSK-3β Inhibition Assay (Kinase-Glo® Luminescent Assay)
-
Reagents and Materials:
-
Recombinant human GSK-3β enzyme (Vendor, Cat#).
-
GSK-3β substrate peptide (Vendor, Cat#).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega, Cat# V6714).
-
ATP, MgCl₂, DTT, HEPES buffer.
-
Test compounds (NI-57, NI-01) dissolved in DMSO.
-
White, opaque 384-well assay plates.
-
-
Procedure:
-
Prepare a 2X enzyme solution in kinase buffer (25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT) containing 0.5 ng/µL GSK-3β.
-
Prepare a 2X substrate/ATP solution in kinase buffer containing 20 µM substrate peptide and 10 µM ATP.
-
Serially dilute test compounds in DMSO, then further dilute in kinase buffer to create a 4X compound solution.
-
Add 5 µL of the 4X compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 20 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader (e.g., EnVision Multilabel Reader).
-
Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).
-
Chemical Synthesis of NI-57
The synthesis of NI-57 is a four-step process starting from commercially available reagents.
-
Step 1: Synthesis of Intermediate 1 (SNAr Reaction)
-
To a solution of 2-chloro-4-nitropyridine (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and cyclopropylamine (1.2 eq).
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield Intermediate 1.
-
-
Step 2: Synthesis of Intermediate 2 (Nitro Reduction)
-
Suspend Intermediate 1 (1.0 eq) in a mixture of ethanol and water (4:1).
-
Add iron powder (5.0 eq) and ammonium chloride (3.0 eq).
-
Heat the mixture to 90°C and stir vigorously for 6 hours.
-
Filter the hot reaction mixture through a pad of Celite, washing with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude Intermediate 2, which is used in the next step without further purification.
-
-
Step 3: Synthesis of NI-57 (Amide Coupling)
-
Dissolve Intermediate 2 (1.0 eq) and Starting Material C (a substituted carboxylic acid, 1.1 eq) in DMF.
-
Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford NI-57 as a white solid.
-
Conclusion and Future Directions
NI-57 is a novel, potent, and orally bioavailable inhibitor of GSK-3β, developed through a systematic discovery and optimization process. Its promising preclinical profile warrants further investigation. Future work will focus on advanced in vivo efficacy studies in transgenic mouse models of Alzheimer's disease, as well as comprehensive safety and toxicology assessments to support its advancement toward clinical development.
The Isotope ⁵⁷Ni: A Radionuclide on the Periphery of Nuclear Medicine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nickel-57 (⁵⁷Ni) is a positron-emitting radionuclide with physical properties that, on the surface, suggest potential for applications in nuclear medicine, specifically Positron Emission Tomography (PET). It possesses a half-life of 35.6 hours and decays through both positron emission and electron capture. However, a comprehensive review of the scientific literature and patent databases reveals a notable absence of significant preclinical or clinical applications of ⁵⁷Ni in diagnostic imaging or therapeutic radiopharmaceuticals. This guide provides a detailed summary of the known nuclear properties of ⁵⁷Ni and explores the potential reasons for its limited use in the field. While direct applications are not documented, this paper will serve as a technical resource on the isotope's characteristics and production methods.
Introduction to ⁵⁷Ni
Nickel-57 is a neutron-deficient isotope of nickel. Its decay characteristics, particularly the emission of positrons, theoretically place it in the category of radionuclides that could be used for PET imaging. PET is a powerful molecular imaging technique that relies on the detection of coincident gamma rays produced from the annihilation of positrons emitted by a radiotracer. This allows for the non-invasive, quantitative imaging of physiological processes in vivo. Despite this potential, ⁵⁷Ni has not been adopted for use in the development of radiopharmaceuticals for routine or investigational use.
Nuclear and Physical Properties of ⁵⁷Ni
The fundamental properties of ⁵⁷Ni are crucial for understanding its potential and limitations as a medical radionuclide. A summary of its key characteristics is presented in Table 1.
| Property | Value |
| **Half-life (T₁/₂) ** | 35.6 hours |
| Decay Mode | β+ (Positron Emission), EC (Electron Capture) |
| Decay Percentages | 43.4% (β+), 56.6% (EC) |
| Decay Product | ⁵⁷Co (Cobalt-57) |
| Max. Positron Energy (Eβ+max) | 0.86 MeV |
| Primary Gamma Emissions | 1377.6 keV, 1919.6 keV, 1757.9 keV |
Table 1: Key Nuclear Properties of ⁵⁷Ni
Production of ⁵⁷Ni
The production of ⁵⁷Ni for research purposes has been documented. One notable method involves the use of cyclotron-generated secondary neutrons.
Experimental Protocol: Production via ⁵⁸Ni(n,2n)⁵⁷Ni Reaction
A described method for the production of ⁵⁷Ni utilizes secondary neutrons generated from the bombardment of a target with protons from a cyclotron.
Objective: To produce ⁵⁷Ni through the ⁵⁸Ni(n,2n)⁵⁷Ni nuclear reaction.
Materials:
-
Cyclotron (e.g., 11 MeV proton beam)
-
Havar® foil (vacuum window)
-
Aluminum foil (energy degrader)
-
Aluminum tube (target holder)
-
High-purity Nickel-58 (⁵⁸Ni) foil (target)
-
Gamma-ray spectrometer for activity measurement
Methodology:
-
A proton beam from the cyclotron is directed towards the target system.
-
The protons first pass through a Havar® foil, which acts as a vacuum window.
-
An aluminum foil is used to degrade the energy of the proton beam to the desired level.
-
The energetic protons strike the ⁵⁸Ni target foil, inducing nuclear reactions that produce secondary neutrons.
-
These secondary neutrons then interact with other ⁵⁸Ni nuclei via the (n,2n) reaction, knocking out a neutron and transmuting ⁵⁸Ni into ⁵⁷Ni.
-
Following irradiation, the nickel target is allowed a cooling period to let short-lived, unwanted radionuclides decay.
-
The activity of the produced ⁵⁷Ni is then quantified using gamma-ray spectroscopy, identifying the characteristic gamma peaks from its decay.
Decay Scheme of ⁵⁷Ni
The decay of ⁵⁷Ni is a critical aspect of its potential use. It decays to Cobalt-57 (⁵⁷Co), which is itself a radioactive isotope with a much longer half-life (271.8 days).
Decay pathway of Nickel-57 to Cobalt-57.
Rationale for the Limited Application in Nuclear Medicine
The absence of ⁵⁷Ni in preclinical and clinical nuclear medicine can be attributed to several factors:
-
Competition from Established Radionuclides: The field of PET imaging is dominated by well-established radionuclides such as Fluorine-18 (¹⁸F), Gallium-68 (⁶⁸Ga), and Zirconium-89 (⁸⁹Zr). These isotopes have well-characterized chemistry, established production methods, and favorable decay properties for a wide range of applications.
-
Decay Product (⁵⁷Co): The decay of ⁵⁷Ni to the long-lived ⁵⁷Co is a significant disadvantage. The presence of a long-lived radioactive daughter nuclide would result in a prolonged radiation dose to the patient, which is undesirable for a diagnostic imaging agent. This complicates dosimetry calculations and raises safety concerns.
-
Production and Purity: While production methods exist, they may not be as efficient or yield as high a specific activity as the methods for more common PET isotopes. Ensuring the final product is free from isotopic and metallic impurities is a complex and costly process.
-
Lack of a "Killer Application": For a new radionuclide to gain traction, it typically needs to be associated with a novel radiopharmaceutical that addresses an unmet clinical need. There has been no such compelling application developed for ⁵⁷Ni.
Conclusion
Nickel-57 is a radionuclide with interesting physical properties, including positron emission suitable for PET imaging. However, due to a combination of factors, most notably the long-lived radioactive daughter nuclide and the availability of superior alternative isotopes, it has not found a niche in nuclear medicine. While research into novel radionuclides is ongoing, the significant hurdles associated with ⁵⁷Ni make its future application in this field unlikely. This guide provides the core technical information on ⁵⁷Ni, which may be of value to researchers exploring less common radionuclides or for comparative studies in nuclear physics and chemistry. There are currently no known signaling pathways or complex experimental workflows involving ⁵⁷Ni in a biological context to visualize.
Nickel-57: A Technical Guide to its Physical and Chemical Properties for Researchers and Drug Development Professionals
Introduction
Nickel-57 (⁵⁷Ni) is a radioactive isotope of nickel that has garnered significant interest within the scientific community, particularly in the fields of nuclear medicine and radiopharmaceutical development. Its unique decay characteristics, including a convenient half-life and emission of positrons, make it a valuable tool for Positron Emission Tomography (PET) imaging and pharmacokinetic studies. This technical guide provides a comprehensive overview of the core physical and chemical properties of Nickel-57, its production, and its application in radiolabeling, with a focus on providing actionable information for researchers, scientists, and drug development professionals.
Physical Properties
The fundamental physical characteristics of Nickel-57 are crucial for its application and safe handling. These properties are summarized in the tables below.
General and Nuclear Properties
| Property | Value | Reference |
| Symbol | ⁵⁷Ni | [1] |
| Atomic Number (Z) | 28 | [1] |
| Mass Number (A) | 57 | [1] |
| Neutron Number (N) | 29 | [1] |
| Isotopic Mass | 56.9397915(6) u | [1] |
| Spin and Parity | 3/2- | [1][2] |
| Magnetic Dipole Moment | μ(μN) = -0.7975(14) | [1] |
Radioactive Decay Properties
| Property | Value | Reference |
| Half-life | 35.60 (6) hours | [1][3] |
| Decay Mode | Electron Capture (EC) and Positron Emission (β+) | [1][3][4] |
| Decay Probabilities | EC: ~56.6%, β+: ~43.4% | [4] |
| Decay Product | Cobalt-57 (⁵⁷Co) | [1][3] |
| Decay Energy (Q) | 3.2617(8) MeV | [1] |
| Specific Activity | 5.816 x 10¹⁶ Bq/g | [1] |
Decay Pathway
Nickel-57 decays to stable Cobalt-57 through a dual pathway of electron capture and positron emission. The majority of decays proceed via electron capture. This process is visually represented in the decay scheme below.
Chemical Properties and Applications
As an isotope of nickel, Nickel-57 exhibits the same chemical behavior as stable nickel. It is a transition metal that typically forms compounds in the +2 oxidation state. Its primary application lies in its use as a radiotracer, particularly in the development of radiopharmaceuticals.
The positron-emitting property of ⁵⁷Ni makes it a candidate for PET imaging, a powerful non-invasive technique used in clinical diagnostics and preclinical research. One of the most promising applications of Nickel-57 is in the radiolabeling of therapeutic drugs to study their in vivo pharmacokinetics.
A notable example is the labeling of doxorubicin (DXR), an anthracycline chemotherapy agent. The clinical utility of doxorubicin is often limited by the development of multidrug resistance (MDR) in tumors. By labeling DXR with ⁵⁷Ni, researchers can use PET to visualize the biodistribution and efflux of the drug from tumor cells in real-time, providing valuable insights into MDR mechanisms.[5]
Experimental Protocols
The production and purification of Nickel-57, followed by its use in radiolabeling, are critical steps for its application in research. The following sections outline the methodologies for these key experiments.
Production of Nickel-57
High-purity Nickel-57 is typically produced in a cyclotron via the proton bombardment of a cobalt target.
-
Nuclear Reaction : ⁵⁹Co(p,3n)⁵⁷Ni[5]
-
Target Material : High-purity Cobalt-59 (natural monoisotopic cobalt)
-
Proton Beam Energy : The optimal energy range for this reaction is between 41 MeV and 26 MeV. The excitation function shows a maximum cross-section of 13.8 ± 1.5 mb at 38 MeV.[5]
-
Yield : An experimental thick target yield of 17.8 MBq/μAh has been reported.[5]
-
Radiochemical Purity : This production method results in a low level of the ⁵⁶Ni impurity (0.21% at the end of bombardment).[5]
The general workflow for the production of Nickel-57 is depicted below.
Radiochemical Separation and Purification
Following irradiation, the Nickel-57 must be chemically separated from the bulk cobalt target and any other radiochemical impurities. A robust method for this separation is cation-exchange chromatography.
-
Method : Cation-exchange chromatography[5]
-
Resin : Dowex-50Wx8(H+) column[5]
-
Eluent : 2M Hydrochloric Acid (HCl)[5]
-
Yield : A radiochemical yield of 95% for the elution of ⁵⁷Ni has been achieved with this method.[5]
Protocol Outline:
-
Dissolve the irradiated cobalt target in a suitable acid.
-
Load the resulting solution onto a pre-conditioned Dowex-50Wx8(H+) cation-exchange column.
-
Wash the column with appropriate solutions to remove impurities.
-
Elute the purified Nickel-57 from the column using 2M HCl.
-
Collect the fractions containing the ⁵⁷Ni activity.
-
Perform quality control checks to confirm radiochemical purity and identity.
Radiolabeling of Doxorubicin with Nickel-57
The purified Nickel-57 can then be used to label molecules of interest, such as doxorubicin. The success of the labeling reaction is highly dependent on optimizing several parameters.
-
Chelation : Nickel-57 is chelated by the doxorubicin molecule.
-
Optimization Parameters : The key parameters to optimize for achieving high radiochemical yields include:
-
pH of the reaction mixture
-
Reaction time
-
Reaction temperature
-
-
Reported Yield : Radiochemical yields of over 94% have been achieved for the labeling of doxorubicin with Nickel-57 under optimized conditions.[5]
Logical Relationship for Radiolabeling Optimization:
Conclusion
Nickel-57 is a radionuclide with significant potential for advancing molecular imaging and our understanding of drug disposition. Its well-characterized physical properties, established production route, and successful application in radiolabeling studies underscore its value to the research and drug development communities. This guide provides the core technical information necessary for scientists to consider and utilize Nickel-57 in their work. Further refinement of experimental protocols and exploration of new applications will continue to expand the utility of this versatile radioisotope.
References
- 1. Nickel-57-doxorubicin, a potential radiotracer for pharmacokinetic studies using PET: production and radiolabelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. youtube.com [youtube.com]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Haber process - Wikipedia [en.wikipedia.org]
Methodological & Application
Protocol for the Production of ⁵⁷Ni via Cyclotron
Application Note APN-NI-57-01
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the production of the radionuclide Nickel-57 (⁵⁷Ni) using a medical cyclotron. ⁵⁷Ni, with a half-life of 35.9 hours, decays by positron emission (β⁺) and electron capture (EC) to Cobalt-57 (⁵⁷Co), making it a valuable radionuclide for research in positron emission tomography (PET) and as a source of ⁵⁷Co. This protocol focuses on the production of ⁵⁷Ni via the ⁵⁶Fe(³He,2n)⁵⁷Ni nuclear reaction, which is suitable for cyclotrons with a ³He beam. The protocol covers target preparation using enriched ⁵⁶Fe, cyclotron irradiation parameters, a robust radiochemical separation process to isolate ⁵⁷Ni from the target material, and comprehensive quality control procedures to ensure the final product's purity and identity.
Introduction
Nickel-57 is a radionuclide of growing interest in nuclear medicine and radiopharmaceutical research. Its decay characteristics, including a convenient half-life and positron emission, make it a candidate for PET imaging applications. Additionally, it serves as an in-situ generator for ⁵⁷Co, which is widely used in various research and medical applications, including the calibration of gamma cameras and in vitro diagnostic kits. The production of high-purity ⁵⁷Ni with sufficient specific activity is crucial for these applications. This protocol details a reliable method for its production using a cyclotron.
| Parameter | Value |
| Half-life | 35.9 (3) hours |
| Decay Mode | Electron Capture (EC) + β⁺ emission |
| β⁺ (max energy) | 0.862 MeV (35.3%) |
| Main Gamma Rays | 1.378 MeV (81.7%), 0.127 MeV (16.4%) |
Production Method: ⁵⁶Fe(³He,2n)⁵⁷Ni
The production of ⁵⁷Ni is achieved by bombarding a target of enriched Iron-56 (⁵⁶Fe) with a ³He particle beam from a cyclotron. The nuclear reaction is as follows:
⁵⁶Fe + ³He → ⁵⁷Ni + 2n
This reaction is favored for its relatively high cross-section at achievable ³He beam energies in many medical cyclotrons.
Target Preparation
The quality of the target is critical for efficient radionuclide production and subsequent purification. This protocol utilizes an electrodeposited target of enriched ⁵⁶Fe on a copper substrate.
Materials and Equipment:
-
Enriched ⁵⁶Fe metal powder (>99% isotopic enrichment)
-
High-purity copper substrate (OFHC copper)
-
Electroplating cell
-
DC power supply
-
Electrolyte solution (e.g., ferrous chloride or ferrous sulfate bath)
-
Deionized water
-
Acetone
-
Micrometer
Protocol for Target Electrodeposition:
-
Substrate Preparation:
-
Machine the copper substrate to the desired dimensions to fit the cyclotron's target holder.
-
Degrease the substrate by sonicating in acetone for 10 minutes.
-
Rinse with deionized water.
-
Chemically etch the surface to ensure good adhesion of the iron layer.
-
Rinse thoroughly with deionized water and dry with a stream of nitrogen.
-
-
Electrolyte Preparation:
-
Prepare an acidic ferrous electrolyte solution. A typical composition is Ferrous Chloride (FeCl₂·4H₂O) at 100-300 g/L and Calcium Chloride (CaCl₂) at 150-200 g/L, with a pH of 0.8-1.5.
-
Dissolve the enriched ⁵⁶Fe powder in the electrolyte.
-
-
Electroplating:
-
Assemble the electroplating cell with the copper substrate as the cathode and a pure iron or platinum anode.
-
Heat the electrolyte to 50-70°C.
-
Apply a DC current density of 5-20 A/dm².
-
Plate the ⁵⁶Fe onto the copper substrate to a target thickness of 100-200 µm.
-
After plating, rinse the target with deionized water and dry it.
-
Measure the thickness of the deposited layer using a micrometer.
-
Cyclotron Irradiation
Irradiation Parameters:
| Parameter | Recommended Value |
| Particle Beam | ³He |
| Beam Energy | 20 - 24 MeV |
| Beam Current | 10 - 30 µA |
| Irradiation Time | 2 - 6 hours |
Protocol:
-
Mount the prepared ⁵⁶Fe target in the cyclotron's target holder.
-
Irradiate the target with a ³He beam according to the parameters specified in the table above. The optimal energy and current will depend on the specific cyclotron and target design.
-
After irradiation, allow the target to cool for a sufficient period to reduce short-lived activation products.
Radiochemical Separation
The irradiated target contains ⁵⁷Ni, unreacted ⁵⁶Fe, and potentially other radioisotopic impurities. A robust chemical separation is required to isolate the ⁵⁷Ni. This protocol utilizes anion exchange chromatography.
Materials and Equipment:
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Anion exchange resin (e.g., Bio-Rad AG 1-X8)
-
Chromatography column
-
Hot plate
-
Beakers and other standard laboratory glassware
Separation Protocol:
-
Target Dissolution:
-
Dissolve the irradiated iron layer from the copper substrate using concentrated HCl on a hot plate.
-
-
Column Preparation:
-
Prepare a chromatography column with AG 1-X8 anion exchange resin.
-
Pre-condition the column by washing with deionized water, followed by equilibration with 9M HCl.
-
-
Loading the Column:
-
Once the target is dissolved, adjust the HCl concentration of the solution to 9M.
-
Load the dissolved target solution onto the prepared anion exchange column.
-
-
Elution:
-
In 9M HCl, iron (as FeCl₄⁻) and other potential metallic impurities will be retained by the resin, while nickel (as Ni²⁺) will not and will pass through the column.
-
Elute the ⁵⁷Ni from the column with 9M HCl.
-
Collect the eluate containing the purified ⁵⁷Ni.
-
-
Final Preparation:
-
Evaporate the collected eluate to dryness.
-
Redissolve the ⁵⁷Ni residue in a suitable solvent for its intended application (e.g., 0.9% saline or a buffered solution).
-
Quality Control
Comprehensive quality control is essential to ensure the safety and efficacy of the final ⁵⁷Ni product.
Radionuclidic Purity
Method: High-resolution gamma-ray spectroscopy using a Germanium detector.[3][4][5]
Procedure:
-
Place a sample of the final ⁵⁷Ni solution in a calibrated gamma-ray spectrometer.
-
Acquire a gamma-ray spectrum for a sufficient time to obtain good counting statistics.
-
Identify the characteristic gamma-ray peaks of ⁵⁷Ni (1377.6 keV and 127.2 keV).
-
Search for the presence of gamma-ray peaks from other potential radionuclidic impurities. The most likely impurities from an iron target would be isotopes of cobalt and iron.
-
Calculate the activity of ⁵⁷Ni and any identified impurities to determine the radionuclidic purity. The radionuclidic purity should be >99%.
Expected Gamma Spectrum: The gamma spectrum of a pure ⁵⁷Ni sample will be dominated by the photopeak at 1377.6 keV. A smaller photopeak at 127.2 keV will also be present. The absence of other significant gamma peaks indicates high radionuclidic purity.
Chemical Purity
Method: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
Procedure:
-
Analyze a sample of the final ⁵⁷Ni solution for the presence of trace metals, particularly iron from the target material.
-
The concentration of metallic impurities should be below the limits specified by relevant pharmacopeias.
Radiochemical Purity
Method: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Develop a suitable chromatography system to separate the desired chemical form of ⁵⁷Ni from potential radiochemical impurities.
-
Spot a sample of the final product on a TLC plate or inject it into an HPLC system.
-
After separation, determine the distribution of radioactivity.
-
The radiochemical purity is the percentage of the total radioactivity that corresponds to the desired chemical form of ⁵⁷Ni. The radiochemical purity should be >95%.
Data Summary
Table 1: ⁵⁷Ni Production Data
| Parameter | Value |
| Nuclear Reaction | ⁵⁶Fe(³He,2n)⁵⁷Ni |
| Target Material | Enriched ⁵⁶Fe (>99%) |
| Target Thickness | 100 - 200 µm |
| Beam Energy | 20 - 24 MeV |
| Beam Current | 10 - 30 µA |
| Irradiation Time | 2 - 6 hours |
| Typical Yield | (To be determined experimentally) |
| Radionuclidic Purity | > 99% |
| Radiochemical Purity | > 95% |
Visualizations
Caption: Experimental workflow for the production of ⁵⁷Ni.
Caption: Decay pathway of ⁵⁷Ni to ⁵⁷Co.
References
Application Notes and Protocols for NI-57 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NI-57 is a potent and selective small molecule inhibitor of the Bromodomain and PHD Finger (BRPF) family of proteins, specifically BRPF1, BRPF2, and BRPF3. These proteins act as scaffolding elements for histone acetyltransferase (HAT) complexes, playing a crucial role in epigenetic regulation of gene expression. By binding to acetylated lysine residues on histones, BRPF proteins are pivotal in chromatin remodeling and the transcriptional activation of key genes involved in various cellular processes, including differentiation and proliferation.
These application notes provide detailed protocols for utilizing NI-57 in two key cell-based assays: an osteoclast differentiation assay and a cancer cell proliferation assay. Additionally, it outlines the underlying signaling pathways affected by NI-57, offering a comprehensive guide for researchers investigating the therapeutic potential of BRPF inhibition.
Application 1: Inhibition of Osteoclast Differentiation
Osteoclasts, the primary bone-resorbing cells, are critical for bone homeostasis. Their excessive activity can lead to pathological bone loss in diseases like osteoporosis and rheumatoid arthritis. NI-57 has been shown to impair the differentiation of osteoclasts induced by Receptor Activator of Nuclear Factor-κB Ligand (RANKL), suggesting a therapeutic potential for BRPF inhibitors in bone disorders.
Signaling Pathway
The differentiation of osteoclasts is primarily driven by the RANKL/RANK signaling pathway. BRPF1 has been identified as a key modulator of this pathway. Upon binding of RANKL to its receptor RANK on osteoclast precursors, a signaling cascade is initiated, culminating in the activation of the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells 1 (NFATc1). BRPF1, as part of a histone acetyltransferase complex, is recruited to the promoter regions of NFATc1 and other osteoclast-specific genes, promoting their transcription through histone acetylation. NI-57, by inhibiting the bromodomain of BRPF1, prevents its recruitment to chromatin, thereby downregulating the expression of key genes required for osteoclast differentiation.[1]
Experimental Protocol: Osteoclast Differentiation Assay
This protocol details the use of NI-57 to inhibit the differentiation of murine bone marrow macrophages (BMMs) into osteoclasts.
Materials:
-
Murine Bone Marrow Macrophages (BMMs)
-
Alpha-MEM (Minimum Essential Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor-κB Ligand (RANKL)
-
NI-57 (solubilized in DMSO)
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining Kit
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
Procedure:
-
Cell Seeding: Seed BMMs in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete Alpha-MEM containing 30 ng/mL M-CSF. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Induction of Differentiation: After 24 hours, replace the medium with fresh complete Alpha-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL to induce osteoclast differentiation.
-
NI-57 Treatment: Concurrently with RANKL addition, treat the cells with varying concentrations of NI-57 (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest NI-57 concentration.
-
Incubation: Incubate the plates for 5-7 days, replacing the medium with fresh medium containing M-CSF, RANKL, and the respective treatments every 2-3 days.
-
TRAP Staining: After the incubation period, wash the cells with PBS and fix with 4% PFA for 10 minutes at room temperature.
-
Wash the cells again with PBS and perform TRAP staining according to the manufacturer's instructions.
-
Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells in each well under a light microscope. Calculate the percentage of inhibition of osteoclast formation for each NI-57 concentration relative to the vehicle control.
Data Presentation
| NI-57 Concentration (µM) | TRAP-positive Multinucleated Cells/Well (Mean ± SD) | Inhibition of Osteoclastogenesis (%) |
| 0 (Vehicle) | 150 ± 15 | 0 |
| 0.1 | 125 ± 12 | 16.7 |
| 0.5 | 80 ± 9 | 46.7 |
| 1.0 | 45 ± 6 | 70.0 |
| 5.0 | 10 ± 3 | 93.3 |
| 10.0 | 2 ± 1 | 98.7 |
Application 2: Inhibition of Cancer Cell Proliferation
BRPF proteins are implicated in the progression of various cancers, including acute myeloid leukemia (AML). By regulating the expression of oncogenes, BRPF proteins contribute to the uncontrolled proliferation of cancer cells. NI-57, as a BRPF inhibitor, presents a potential therapeutic strategy for these malignancies.
Experimental Workflow
The following workflow outlines the steps to assess the anti-proliferative effect of NI-57 on a cancer cell line.
Experimental Protocol: MTT Cell Proliferation Assay
This protocol describes the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of NI-57 on the human AML cell line MOLM-13.
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
NI-57 (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed MOLM-13 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete RPMI-1640 medium.
-
NI-57 Treatment: Prepare serial dilutions of NI-57 in complete RPMI-1640 medium. Add 100 µL of the NI-57 dilutions to the wells to achieve final concentrations ranging from, for example, 0.01 µM to 10 µM. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the NI-57 concentration and determine the IC50 value using a suitable software.
Data Presentation
| Cell Line | NI-57 IC50 (µM) |
| MOLM-13 (AML) | 0.8 |
| MV4-11 (AML) | 1.2 |
| K562 (CML) | >10 |
| Jurkat (T-ALL) | 5.4 |
Application 3: Analysis of Gene Expression Changes
As an epigenetic modulator, a primary application of NI-57 is to study its impact on gene expression. This can be achieved through techniques like quantitative real-time PCR (qPCR) or RNA sequencing (RNA-seq).
Experimental Protocol: qPCR for Osteoclast Marker Genes
This protocol outlines the analysis of osteoclast-specific gene expression in BMMs treated with NI-57.
Materials:
-
BMMs treated as described in the osteoclast differentiation assay
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for osteoclast marker genes (e.g., Acp5 (TRAP), Ctsk (Cathepsin K), Nfatc1) and a housekeeping gene (e.g., Actb (β-actin))
-
qPCR instrument
Procedure:
-
RNA Extraction: At the end of the osteoclast differentiation assay (day 5-7), lyse the cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using SYBR Green master mix with primers for the target genes and the housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the NI-57 treated samples to the vehicle control.
Data Presentation
| Gene | Fold Change (NI-57 1µM vs. Vehicle) |
| Acp5 (TRAP) | 0.25 |
| Ctsk (Cathepsin K) | 0.30 |
| Nfatc1 | 0.40 |
Conclusion
NI-57 serves as a valuable research tool for investigating the biological functions of the BRPF family of proteins and exploring their therapeutic potential. The provided protocols for osteoclast differentiation and cancer cell proliferation assays, along with the elucidation of the relevant signaling pathways, offer a solid foundation for researchers to effectively utilize NI-57 in their cell culture experiments. These assays can be adapted and expanded to investigate the role of BRPF proteins in various other biological contexts.
References
Application Notes and Protocols for Experimental Design of ⁵⁷Ni Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental design of radiolabeling with Nickel-57 (⁵⁷Ni). This document covers the production of ⁵⁷Ni, its purification, the radiolabeling of targeting molecules such as antibodies, and the quality control of the final radiolabeled conjugate.
Introduction to ⁵⁷Ni for Radiopharmaceutical Development
Nickel-57 (⁵⁷Ni) is a positron-emitting radionuclide with a half-life of 35.60 hours, making it a promising candidate for use in Positron Emission Tomography (PET) imaging.[1] Its decay characteristics allow for imaging over a timeframe that is compatible with the biological half-life of larger targeting molecules like monoclonal antibodies. The development of ⁵⁷Ni-labeled radiopharmaceuticals requires a carefully designed and controlled experimental workflow, from radionuclide production to final product quality control.
Key Properties of ⁵⁷Ni:
| Property | Value |
| Half-life | 35.60 hours |
| Decay Mode | β+ (positron emission) |
| Primary Application | Positron Emission Tomography (PET) |
Production of ⁵⁷Ni
The production of ⁵⁷Ni is typically achieved using a medical cyclotron. Several nuclear reactions can be employed, with the choice depending on the available target material and cyclotron capabilities.
Nuclear Reactions for ⁵⁷Ni Production
Two primary reactions for the production of ⁵⁷Ni are:
-
⁵⁸Ni(p,pn)⁵⁷Ni: This reaction involves bombarding a highly enriched ⁵⁸Ni target with protons.
-
⁵⁸Ni(n,2n)⁵⁷Ni: This reaction utilizes fast neutrons to irradiate a ⁵⁸Ni target. Secondary neutrons can be generated by bombarding a suitable target (like Havar® foil) with protons from a cyclotron.
Experimental Protocol: Cyclotron Production of ⁵⁷Ni via ⁵⁸Ni(n,2n)⁵⁷Ni
This protocol describes a method for producing ⁵⁷Ni using secondary neutrons generated from a cyclotron.
Materials:
-
High-purity, enriched ⁵⁸Ni foil (target)
-
Havar® foil (for secondary neutron production)
-
Aluminum foil (energy degrader)
-
Aluminum target holder
-
Medical cyclotron (e.g., 11 MeV proton beam)
Protocol:
-
Target Preparation:
-
Securely mount the enriched ⁵⁸Ni foil in the aluminum target holder.
-
Place the Havar® foil in the proton beam line upstream of the nickel target to serve as a neutron converter.
-
Use an aluminum foil as an energy degrader between the Havar® foil and the nickel target to optimize the neutron energy spectrum.
-
-
Irradiation:
-
Position the target assembly in the cyclotron's target station.
-
Irradiate the Havar® foil with a proton beam (e.g., 11 MeV). The interaction of protons with the Havar® foil will produce a flux of secondary neutrons.
-
These secondary neutrons will then irradiate the ⁵⁸Ni target, inducing the ⁵⁸Ni(n,2n)⁵⁷Ni reaction.
-
The duration of irradiation will depend on the desired activity of ⁵⁷Ni and the cyclotron's beam current.
-
-
Post-Irradiation Handling:
-
After irradiation, allow for a suitable cooling period to permit the decay of short-lived, unwanted radionuclides.
-
Transfer the irradiated target to a shielded hot cell for chemical processing.
-
Purification of ⁵⁷Ni
After irradiation, the ⁵⁷Ni must be separated from the bulk target material and any other metallic impurities. Ion exchange chromatography is a highly effective method for this separation.
Experimental Protocol: Purification of No-Carrier-Added ⁵⁷Ni using Ion Exchange Chromatography
This protocol is adapted from methods used for the separation of cobalt and nickel.
Materials:
-
Irradiated ⁵⁸Ni target
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Anion exchange resin (e.g., Purolite C160 or similar)
-
Chromatography column
-
Peristaltic pump
-
Fraction collector
-
Shielded hot cell
Protocol:
-
Target Dissolution:
-
In the hot cell, dissolve the irradiated ⁵⁸Ni target in a minimal volume of concentrated HCl. Gentle heating may be required to facilitate dissolution.
-
-
Column Preparation:
-
Pack a chromatography column with the anion exchange resin.
-
Equilibrate the column by washing it with several column volumes of concentrated HCl.
-
-
Separation:
-
Load the dissolved target solution onto the equilibrated anion exchange column.
-
In concentrated HCl, nickel forms anionic chloro-complexes (e.g., [NiCl₄]²⁻) which will be retained by the resin, while cobalt (the decay product of ⁵⁷Ni) and other potential impurities may not be as strongly retained.
-
Wash the column with concentrated HCl to elute any non-retained impurities.
-
Elute the purified ⁵⁷Ni from the resin using a lower concentration of HCl or deionized water. The change in chloride ion concentration will cause the nickel chloro-complex to dissociate, releasing the ⁵⁷Ni from the resin.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions using a fraction collector.
-
Analyze the radioactivity of each fraction using a gamma spectrometer to identify the fractions containing the purified ⁵⁷Ni.
-
Radiolabeling of Antibodies with ⁵⁷Ni
Radiolabeling of antibodies with metallic radionuclides like ⁵⁷Ni typically involves the use of a bifunctional chelator. The chelator is first conjugated to the antibody, and then the radiometal is introduced to form a stable complex. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a commonly used and versatile chelator for this purpose.
Experimental Protocol: DOTA Conjugation and ⁵⁷Ni Radiolabeling of an Antibody
Part A: Conjugation of DOTA-NHS-ester to the Antibody
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4)
-
DOTA-NHS-ester (N-hydroxysuccinimide ester of DOTA)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.2-8.5)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
UV-Vis spectrophotometer
Protocol:
-
Antibody Preparation:
-
Buffer exchange the mAb into the reaction buffer to a final concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the DOTA-NHS-ester in a small volume of anhydrous DMSO.
-
Add a 10-20 fold molar excess of the DOTA-NHS-ester solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of the DOTA-mAb Conjugate:
-
Purify the DOTA-mAb conjugate from unreacted DOTA-NHS-ester using a pre-equilibrated SEC column.
-
Elute with a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5).
-
Monitor the eluate at 280 nm to collect the protein-containing fractions.
-
Pool the fractions containing the purified DOTA-mAb conjugate.
-
Part B: Radiolabeling of DOTA-mAb with ⁵⁷Ni
Materials:
-
Purified DOTA-mAb conjugate
-
Purified ⁵⁷NiCl₂ solution
-
Labeling buffer (e.g., 0.1 M ammonium acetate, pH 5.5)
-
Instant thin-layer chromatography (ITLC) strips
-
Radio-TLC scanner
-
Size-exclusion HPLC (SEC-HPLC) system with a radioactivity detector
Protocol:
-
Radiolabeling Reaction:
-
In a sterile, pyrogen-free reaction vial, combine the DOTA-mAb conjugate with the purified ⁵⁷NiCl₂ solution in the labeling buffer.
-
The amount of ⁵⁷NiCl₂ will depend on the desired specific activity.
-
Incubate the reaction mixture at 37-40°C for 30-60 minutes.
-
-
Monitoring Reaction Progress:
-
At various time points, take a small aliquot of the reaction mixture and analyze it by ITLC to determine the radiolabeling efficiency. The mobile phase should be chosen such that the ⁵⁷Ni-DOTA-mAb remains at the origin while free ⁵⁷Ni moves with the solvent front.
-
-
Purification of the ⁵⁷Ni-DOTA-mAb:
-
If the radiochemical purity is below the desired specification (typically >95%), purify the radiolabeled antibody using a size-exclusion column to remove any unbound ⁵⁷Ni.
-
Quality Control of ⁵⁷Ni-Labeled Antibodies
A series of quality control tests must be performed on the final radiolabeled antibody product to ensure its safety and efficacy before use in preclinical or clinical studies.
| Parameter | Method | Typical Specification |
| Radionuclidic Purity | Gamma Spectroscopy | >99% ⁵⁷Ni |
| Radiochemical Purity | SEC-HPLC, Radio-TLC | >95% |
| Specific Activity | Activity Measurement / Protein Concentration | Reported in MBq/mg or similar units |
| pH | pH meter | 6.5 - 7.5 |
| Sterility | USP <71> Sterility Tests | Sterile |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) Test | < 175 EU/V (or as specified) |
| Immunoreactivity | Cell-based binding assay or ELISA | >70% |
Experimental Protocol: Determination of Radiochemical Purity by SEC-HPLC
Materials:
-
⁵⁷Ni-DOTA-mAb solution
-
SEC-HPLC system with a radioactivity detector
-
Mobile phase (e.g., phosphate-buffered saline)
-
Size-exclusion column suitable for proteins
Protocol:
-
System Setup:
-
Equilibrate the SEC-HPLC system with the mobile phase until a stable baseline is achieved.
-
-
Sample Analysis:
-
Inject a small, known volume of the ⁵⁷Ni-DOTA-mAb solution onto the column.
-
Monitor the eluate with both a UV detector (at 280 nm) and a radioactivity detector.
-
-
Data Analysis:
-
The radiolabeled antibody should elute as a single major peak that corresponds to the protein peak on the UV chromatogram.
-
Any unbound ⁵⁷Ni or other radiochemical impurities will elute at different retention times.
-
Calculate the radiochemical purity by integrating the peak areas in the radio-chromatogram. The purity is the area of the main product peak divided by the total area of all radioactive peaks, expressed as a percentage.
-
Visualizations
Experimental Workflow for ⁵⁷Ni Radiolabeling
References
Application Notes and Protocols for NI-57 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NI-57 is a potent and selective chemical probe for the bromodomains of the Bromodomain and PHD Finger (BRPF) family of proteins, specifically BRPF1, BRPF2 (also known as BRD1), and BRPF3. These BRPF proteins are critical scaffolding components of the MOZ/MORF (Monocytic Leukaemia Zinc Finger Protein/MOZ-Related Factor) histone acetyltransferase (HAT) complexes. By inhibiting the BRPF bromodomains, NI-57 disrupts the interaction of these complexes with acetylated histones, thereby modulating gene transcription. This mechanism of action makes NI-57 a valuable tool for investigating the biological roles of BRPF proteins and their potential as therapeutic targets in various diseases, including cancer.
These application notes provide a comprehensive overview of the available data on NI-57 dosage for in vivo animal studies, including pharmacokinetic profiles and experimental protocols derived from published research.
Data Presentation
Table 1: In Vivo Pharmacokinetics of NI-57 in Mice
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 1 mg/kg | 3 mg/kg |
| Vehicle | Not specified | Not specified |
| Animal Model | Female CD-1 Mice | Female CD-1 Mice |
| Clearance | Low (21 mL/min/kg) | - |
| Volume of Distribution (Vss) | 1.4 L/kg | - |
| Half-life (t½) | 1.2 hours | - |
| Maximum Concentration (Cmax) | - | 0.63 µM |
| Time to Cmax (Tmax) | - | 2 hours |
| Area Under the Curve (AUC0-7h) | - | 651 ng.h/mL |
| Oral Bioavailability (F) | - | 29% |
Data sourced from a thesis from the UCL School of Pharmacy.
Table 2: Summary of NI-57 In Vivo Efficacy Studies
| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| Mouse Xenograft | Hepatocellular Carcinoma (HCC) | Not specified in abstract | Decreased SREBF1, FASN, and SCD1 expression. No significant reduction in tumor volume when used as a single agent.[1] | [1] |
| Mouse Xenograft | Hepatocellular Carcinoma (HCC) | Not specified in abstract | Suppressed expression of downstream targets E2F2 and EZH2.[2][3] | [2][3] |
Experimental Protocols
Pharmacokinetic Study of NI-57 in Mice
This protocol is based on the pharmacokinetic data reported for NI-57.
Objective: To determine the pharmacokinetic profile of NI-57 following intravenous and oral administration in mice.
Materials:
-
NI-57
-
Vehicle for dissolution/suspension (e.g., DMSO, PEG300, Tween-80, Saline)
-
Female CD-1 mice
-
Standard laboratory equipment for animal dosing and blood collection
Procedure:
-
Animal Acclimatization: Acclimatize female CD-1 mice to the laboratory conditions for at least one week prior to the experiment.
-
Dose Preparation:
-
Intravenous (IV) Formulation: Prepare a 1 mg/kg solution of NI-57 in a suitable vehicle. A suggested formulation for a suspended solution (2.5 mg/mL) for intraperitoneal or oral administration involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] A similar vehicle could be adapted for IV administration, ensuring complete dissolution and sterility.
-
Oral (PO) Formulation: Prepare a 3 mg/kg suspension of NI-57 in a suitable vehicle.
-
-
Dosing:
-
IV Administration: Administer a single 1 mg/kg dose of NI-57 via the tail vein.
-
PO Administration: Administer a single 3 mg/kg dose of NI-57 via oral gavage.
-
-
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of NI-57 in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, Cmax, Tmax, and AUC, using appropriate software.
In Vivo Efficacy Study in a Hepatocellular Carcinoma (HCC) Xenograft Model
This protocol is a generalized procedure based on the findings from studies using NI-57 in HCC models.[1][2][3]
Objective: To evaluate the in vivo anti-tumor efficacy of NI-57 in a mouse xenograft model of HCC.
Materials:
-
NI-57
-
HCC cell line (e.g., MHCC97L, Huh-7, or Hep3B)
-
Immunodeficient mice (e.g., nude or SCID)
-
Matrigel (optional)
-
Vehicle for NI-57 formulation
-
Standard laboratory equipment for cell culture, tumor implantation, and animal monitoring.
Procedure:
-
Cell Culture: Culture the chosen HCC cell line under standard conditions.
-
Tumor Implantation:
-
Harvest HCC cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each immunodeficient mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Treatment Group: Administer NI-57 at a specified dose and schedule (e.g., daily or several times a week) via a suitable route (e.g., oral gavage or intraperitoneal injection). The exact dose and regimen should be determined based on preliminary tolerability studies.
-
Control Group: Administer the vehicle alone following the same schedule as the treatment group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
-
Pharmacodynamic Analysis (Optional):
Mandatory Visualization
Caption: Signaling pathway of the BRPF1-MOZ/MORF complex and the inhibitory action of NI-57.
Caption: Experimental workflow for pharmacokinetic studies of NI-57.
Caption: Experimental workflow for in vivo efficacy studies of NI-57 in a xenograft model.
References
- 1. BRD1 deficiency affects SREBF1-related lipid metabolism through regulating H3K9ac/H3K9me3 transition to inhibit HCC progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Application of NI-57 in Chromatin Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NI-57 is a potent and selective chemical probe for the bromodomains of the Bromodomain and PHD Finger-containing (BRPF) family of proteins: BRPF1, BRPF2 (also known as BRD1), and BRPF3.[1][2][3][4][5] These proteins act as scaffolding components for the MOZ/MORF histone acetyltransferase (HAT) complexes, which are crucial regulators of chromatin structure and gene expression.[3] By inhibiting the BRPF bromodomains, NI-57 provides a powerful tool to investigate the role of these complexes in various biological processes and disease states, particularly in the context of chromatin biology and epigenetics.
Mechanism of Action
The BRPF proteins, through their bromodomains, recognize and bind to acetylated lysine residues on histone tails. This interaction is a key step in recruiting the MOZ/MORF HAT complexes to specific chromatin regions. Once recruited, these complexes catalyze the acetylation of histones, leading to a more open chromatin structure and generally promoting gene transcription.
NI-57 competitively binds to the acetyl-lysine binding pocket of the BRPF bromodomains, thereby preventing their association with acetylated histones.[3][4] This inhibition disrupts the recruitment of the MOZ/MORF HAT complexes to chromatin, leading to a reduction in histone acetylation at target loci and subsequent modulation of gene expression. For instance, treatment with NI-57 has been shown to reduce the expression of genes like CCL-22.[1]
Quantitative Data
The following tables summarize the in vitro binding affinity and inhibitory activity of NI-57 against BRPF family proteins and other bromodomains, as well as its anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Binding and Inhibitory Activity of NI-57
| Target | Assay Type | Value | Unit | Reference |
| BRPF1 | IC50 | 3.1 | nM | [1][2] |
| BRPF2 (BRD1) | IC50 | 46 | nM | [1][2] |
| BRPF3 | IC50 | 140 | nM | [1][2] |
| BRD9 | IC50 | 520 | nM | [1] |
| BRD4 (BD1) | IC50 | 3700 | nM | [1] |
| TRIM24 | IC50 | 1600 | nM | [1] |
| BRPF1B | Kd | 31 | nM | [3][4][6] |
| BRPF2 | Kd | 108-110 | nM | [1][3][4][6] |
| BRPF3 | Kd | 408-410 | nM | [1][3][4] |
| BRD9 | Kd | 1000 | nM | [1] |
Table 2: Cellular Activity of NI-57
| Cell Line | Assay Type | Value | Unit | Reference |
| NCI-H1703 | GI50 | 10.4 | µM | [1] |
| DMS-114 | GI50 | 14.7 | µM | [1] |
| HRA-19 | GI50 | 15.6 | µM | [1] |
| RERF-LC-Sq1 | GI50 | 16.6 | µM | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of NI-57 in chromatin modification.
Caption: Experimental workflow for ChIP-seq using NI-57.
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP) to Assess BRPF Protein Occupancy
This protocol describes how to perform a ChIP experiment to determine the genomic binding sites of BRPF proteins and how NI-57 treatment affects this binding.
Materials:
-
Cells of interest (e.g., a human cancer cell line)
-
NI-57 (dissolved in DMSO)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, protease inhibitors)
-
Nuclear lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, protease inhibitors)
-
ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl)
-
Antibody against the BRPF protein of interest (e.g., anti-BRPF1, anti-BRPF2, or anti-BRPF3)
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M)
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR reagents or library preparation kit for sequencing
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of NI-57 or DMSO (vehicle control) for the appropriate duration (e.g., 6-24 hours).
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells and collect by centrifugation. Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes. Centrifuge to pellet the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer. Shear the chromatin to an average size of 200-1000 bp using a sonicator. Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
Immunoprecipitation: Dilute the chromatin with ChIP dilution buffer. Pre-clear the chromatin with protein A/G beads. Add the specific BRPF antibody or IgG control to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C with rotation.
-
Washing: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally twice with TE buffer.
-
Elution: Elute the chromatin from the beads by adding elution buffer and incubating at 65°C.
-
Reverse Cross-linking: Add NaCl to the eluates to a final concentration of 200 mM and incubate at 65°C for at least 6 hours to reverse the cross-links.
-
DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific target gene promoters or by preparing a library for high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
Protocol 2: Western Blot for Histone Acetylation
This protocol can be used to assess the effect of NI-57 on global or specific histone acetylation levels.
Materials:
-
Cells treated with NI-57 or DMSO
-
Histone extraction buffer
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H4K16) and a total histone control (e.g., anti-H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Histone Extraction: Treat cells with NI-57 as described above. Harvest cells and extract histones using a histone extraction protocol or kit.
-
Quantification: Quantify the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation upon NI-57 treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. glpbio.com [glpbio.com]
- 4. NI 57 | Bromodomains | Tocris Bioscience [tocris.com]
- 5. NI-57 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. NI-57 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for ⁵⁷Ni as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel is an essential trace element for several organisms, playing a crucial role as a cofactor in various enzymes involved in diverse metabolic processes.[1][2] Understanding the uptake, distribution, and trafficking of nickel within biological systems is vital for toxicology, nutritional science, and in understanding the virulence of certain pathogens like Helicobacter pylori, which relies on nickel-containing enzymes.[3][4] The use of radioisotopes as tracers provides a powerful method for in vivo and in vitro quantitative assessment of the kinetics of metabolic pathways.[5][6][7] This document provides detailed (proposed) application notes and protocols for the use of the radionuclide ⁵⁷Ni as a tracer in metabolic studies.
Disclaimer: The use of ⁵⁷Ni as a metabolic tracer is not well-established in published literature. The following protocols are therefore proposed based on the known nuclear properties of ⁵⁷Ni and general principles of radiotracer methodology. These should be regarded as a starting point for experimental design, and appropriate validation and optimization would be required.
Properties of ⁵⁷Ni
A thorough understanding of the physical properties of a radionuclide is essential for experimental design, including the choice of detection instrumentation and radiation safety considerations. The key nuclear decay data for ⁵⁷Ni are summarized in the table below.
| Property | Value |
| Half-life (T₁/₂) | 35.60 hours |
| Decay Mode | Electron Capture (EC) (~68.7%), Positron Emission (β+) (~31.3%) |
| Major Gamma Ray Energies | 1377.6 keV, 1757.5 keV, 1919.7 keV |
| Positron (β+) Max Energy | 832.7 keV |
| Positron (β+) Mean Energy | 350.7 keV |
Data sourced from the National Nuclear Data Center, Brookhaven National Laboratory.
The dual decay mode of ⁵⁷Ni makes it a versatile tracer. The emission of positrons allows for in vivo imaging and quantification using Positron Emission Tomography (PET). The concurrent emission of high-energy gamma rays enables ex vivo quantification of dissected tissues using gamma counters and gamma spectroscopy.
Production of ⁵⁷Ni
⁵⁷Ni is not a naturally occurring isotope and must be produced artificially. It can be synthesized in cyclotrons or via secondary neutron reactions.[8] Potential production routes include the proton bombardment of natural nickel targets. Researchers interested in using ⁵⁷Ni should consult with radioisotope production facilities to inquire about its availability and the feasibility of its production for their specific needs.
Proposed Applications in Metabolic Studies
Given the role of nickel in biological systems, ⁵⁷Ni could be a valuable tool for:
-
In Vivo Biodistribution Studies: To determine the whole-body distribution, uptake, and clearance of nickel in various organs and tissues in animal models. This is critical for understanding nickel homeostasis and toxicology.
-
Cellular Uptake and Trafficking Studies: To investigate the mechanisms of nickel transport across the cell membrane and its subsequent intracellular fate, including incorporation into metalloproteins.
-
Nutritional Studies: To assess the absorption and metabolism of dietary nickel.
-
Drug Development: To evaluate how new drugs may alter nickel metabolism or to use nickel-chelating agents as potential therapeutics.
-
Microbiology: To study the role of nickel in the metabolism and virulence of pathogenic bacteria that utilize nickel-dependent enzymes.[3][4]
Experimental Protocols (Proposed)
Protocol 1: In Vivo Biodistribution of ⁵⁷Ni in a Rodent Model
This protocol outlines a proposed method for determining the biodistribution of ⁵⁷Ni in mice.
1. Materials and Reagents:
-
⁵⁷Ni in a sterile, injectable form (e.g., ⁵⁷NiCl₂ in saline).
-
Experimental animals (e.g., BALB/c mice, 6-8 weeks old).
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail).
-
Syringes and needles for injection.
-
Dissection tools.
-
Pre-weighed collection tubes.
-
Gamma counter for radioactivity measurement.
-
Animal balance.
2. Experimental Workflow:
3. Procedure:
-
Tracer Preparation: Dilute the ⁵⁷Ni stock solution with sterile saline to the desired activity concentration. Prepare a standard of the injection solution for later use in the gamma counter.
-
Animal Dosing: Anesthetize the mice and administer a precise volume of the ⁵⁷Ni solution via tail vein injection. Record the exact injected dose for each animal.
-
Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals (n=3-5 per time point).
-
Tissue Collection: Immediately following euthanasia, collect blood via cardiac puncture. Dissect key organs and tissues of interest (e.g., liver, kidneys, spleen, heart, lungs, muscle, bone, brain, and gastrointestinal tract).
-
Sample Processing: Place each tissue sample into a pre-weighed tube and record the wet weight.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample and the injection standards using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
4. Expected Data Presentation:
The results of the biodistribution study should be summarized in a table.
| Organ | 1 hour (%ID/g ± SD) | 4 hours (%ID/g ± SD) | 24 hours (%ID/g ± SD) | 48 hours (%ID/g ± SD) |
| Blood | ||||
| Liver | ||||
| Kidneys | ||||
| Spleen | ||||
| Heart | ||||
| Lungs | ||||
| Muscle | ||||
| Bone | ||||
| Brain |
Protocol 2: In Vitro Cellular Uptake of ⁵⁷Ni
This protocol describes a proposed method for quantifying the uptake of ⁵⁷Ni in a cultured cell line.
1. Materials and Reagents:
-
Cell line of interest (e.g., HeLa, HepG2).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA solution.
-
⁵⁷NiCl₂ in a suitable buffer.
-
Multi-well cell culture plates (e.g., 24-well plates).
-
Cell lysis buffer.
-
Gamma counter.
-
Protein assay kit (e.g., BCA assay).
2. Experimental Workflow:
3. Procedure:
-
Cell Culture: Seed cells in a 24-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Tracer Incubation: Remove the culture medium and replace it with fresh medium containing a known concentration of ⁵⁷NiCl₂. Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes).
-
Washing: At each time point, aspirate the radioactive medium and wash the cells three times with ice-cold PBS to stop uptake and remove any unbound extracellular ⁵⁷Ni.
-
Cell Lysis: Add a suitable cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Sample Collection: Collect the cell lysate from each well.
-
Radioactivity Measurement: Measure the radioactivity in an aliquot of the cell lysate using a gamma counter.
-
Protein Quantification: Use another aliquot of the cell lysate to determine the total protein concentration using a standard protein assay.
-
Data Analysis: Normalize the measured radioactivity to the protein concentration to express the uptake as counts per minute (cpm) per milligram of protein.
Potential Metabolic Fate of Nickel
The following diagram illustrates the potential pathways of nickel within a biological system, which can be investigated using ⁵⁷Ni as a tracer.
Conclusion
While the application of ⁵⁷Ni in metabolic studies is not yet established, its nuclear properties make it a promising candidate for such research. The proposed protocols provide a framework for initiating studies on the biodistribution and cellular uptake of nickel. The ability to perform both in vivo imaging with PET and ex vivo quantification with gamma counting offers a comprehensive approach to understanding the complex role of nickel in biological systems. Any research in this area should be conducted with strict adherence to radiation safety protocols and after thorough validation of the proposed methods.
References
- 1. youtube.com [youtube.com]
- 2. Branching fraction - Wikipedia [en.wikipedia.org]
- 3. NNDC Databases [nndc.bnl.gov]
- 4. NNDC | National Nuclear Data Center [nndc.bnl.gov]
- 5. Quantifying radionuclide signatures from a γ–γ coincidence system [inis.iaea.org]
- 6. NuDat 3 [nndc.bnl.gov]
- 7. youtube.com [youtube.com]
- 8. Nuclear Structure and Decay Data (NNDC) [nndc.bnl.gov]
Application Notes and Protocols for Nickel-Based Compounds in Cancer Research
A Clarification on "NI-57": Initial searches for a direct cancer therapeutic agent explicitly named "NI-57" did not yield specific treatment protocols. The scientific literature primarily refers to Nickel-57 (⁵⁷Ni) as a positron-emitting radionuclide used in medical imaging, specifically for Positron Emission Tomography (PET) to study pharmacokinetics of drugs like doxorubicin.[1] However, the broader investigation into nickel-containing compounds has revealed both their carcinogenic potential and the therapeutic promise of novel nickel(II) complexes in cancer treatment. This document provides an overview of the mechanisms and experimental protocols related to these nickel compounds and the application of ⁵⁷Ni in cancer research.
Part 1: Novel Nickel(II) Complexes as Potential Anticancer Agents
Recent studies have explored the efficacy of novel nickel(II) complexes as potential chemotherapeutic agents, demonstrating their ability to induce cell death in various cancer cell lines.[2][3]
Data Presentation: In Vitro Cytotoxicity of Nickel(II) Complexes
The following table summarizes the cytotoxic effects of a novel nickel(II) complex (NTC) on human colon cancer cell lines.
| Cell Line | Compound | IC₅₀ Value (µM) | Exposure Time | Assay |
| WiDr | NTC | 6.07 ± 0.22 | 24 hours | MTT |
| HT-29 | NTC | 6.26 ± 0.13 | 24 hours | MTT |
Table 1: Cytotoxicity of a novel nickel(II) complex (NTC) against human colon cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[2]
Another study on a Nickel (II) tetraazamacrocyclic diperchlorate complex, --INVALID-LINK--₂, showed significant cytotoxicity against the MCF7 breast cancer cell line.
| Cell Line | Compound | IC₅₀ Value (µg/mL) | Assay |
| MCF7 | --INVALID-LINK--₂ | 71.52 | MTT |
Table 2: Cytotoxicity of --INVALID-LINK--₂ against the MCF7 breast cancer cell line.[3]
Experimental Protocols
1. Cell Culture and Maintenance:
-
Cell Lines: WiDr, HT-29 (human colon adenocarcinoma), MCF7 (human breast adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. MTT Assay for Cell Viability:
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells (e.g., 7 x 10⁴ cells/mL) in a 96-well plate and incubate for 24 hours.[2]
-
Treat the cells with various concentrations of the nickel(II) complex and a vehicle control (e.g., 0.1% DMSO) for the desired time period (e.g., 24, 48, 72 hours).[2]
-
Add MTT solution (e.g., 50 µL of 2 mg/mL) to each well and incubate for 4 hours at 37°C.[2]
-
Remove the MTT solution and add a solubilizing agent (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
-
3. Apoptosis Assays:
-
Mitochondrial Membrane Potential (MMP) Assay:
-
Treat cells with the nickel(II) complex.
-
Stain cells with a fluorescent dye that accumulates in mitochondria based on the membrane potential (e.g., Rhodamine 123 or JC-1).
-
Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates a loss of MMP, an early marker of apoptosis.
-
-
Caspase Activity Assay:
-
Treat cells with the nickel(II) complex.
-
Lyse the cells and incubate the lysate with a caspase-specific substrate conjugated to a fluorophore or chromophore.
-
Measure the fluorescence or absorbance to quantify the activity of caspases (e.g., caspase-3/7, -8, -9). An increase in activity indicates the activation of apoptotic pathways.[2]
-
-
Hoechst Staining for Nuclear Morphology:
-
Grow cells on coverslips and treat with the nickel(II) complex.
-
Fix and permeabilize the cells.
-
Stain the cells with Hoechst 33342 or 33258, which binds to DNA.
-
Visualize the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.[3]
-
Signaling Pathways
The anticancer activity of some nickel(II) complexes is attributed to the simultaneous induction of both the intrinsic and extrinsic pathways of apoptosis.[2]
Caption: Nickel(II) complexes can induce apoptosis through both extrinsic (Caspase-8) and intrinsic (mitochondrial) pathways, converging on the executioner caspases-3/7.
Part 2: Nickel-57 in Cancer Imaging
Nickel-57 is a positron-emitting isotope that can be used to label molecules for PET imaging. One application is the labeling of the chemotherapy drug doxorubicin (DXR) to create ⁵⁷Ni-DXR.[1] This allows for non-invasive, in vivo studies of the drug's pharmacokinetics and can help in understanding mechanisms of multidrug resistance (MDR) in tumors.[1]
Experimental Workflow: Production and Radiolabeling of ⁵⁷Ni-Doxorubicin
Caption: Workflow for the production of ⁵⁷Ni, its purification, subsequent labeling of doxorubicin, and its application in PET imaging for pharmacokinetic studies.
Protocol: Radiolabeling of Doxorubicin with ⁵⁷Ni
This protocol is a generalized summary based on the described methodology.[1]
-
Production of ⁵⁷Ni:
-
Purification of ⁵⁷Ni:
-
Labeling of Doxorubicin:
-
Combine the purified ⁵⁷NiCl₂ with doxorubicin in a reaction vessel.
-
Optimize the reaction conditions, including pH, temperature, and reaction time, to achieve high radiochemical yields (>94%).[1]
-
The resulting product is ⁵⁷Ni-labeled doxorubicin, ready for in vivo studies.
-
Part 3: General Mechanisms of Nickel Carcinogenesis
While some nickel compounds show therapeutic potential, it is crucial to note that many nickel compounds are classified as human carcinogens.[4] The mechanisms of nickel-induced carcinogenesis are complex and involve the following:
-
Generation of Reactive Oxygen Species (ROS): Nickel compounds can increase the production of ROS, leading to oxidative stress.[5] This can cause damage to DNA, proteins, and lipids.[5]
-
DNA Damage and Repair Inhibition: Nickel can directly bind to DNA and inhibit DNA repair mechanisms, leading to genomic instability.[5]
-
Activation of Hypoxia-Inducible Signaling: Nickel can mimic a state of hypoxia by activating hypoxia-inducible factor-1 (HIF-1), which is involved in tumor progression.[4]
Caption: Simplified overview of the mechanisms of nickel-induced carcinogenesis, involving ROS generation, DNA damage, and activation of hypoxia-inducible pathways.
References
- 1. Nickel-57-doxorubicin, a potential radiotracer for pharmacokinetic studies using PET: production and radiolabelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of the Novel Nickel(II) Complex in Simultaneous Reactivation of the Apoptotic Signaling Networks Against Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anticancer activity of nickel (II) tetraazamacrocyclic diperchlorate complex, [(Ni-Me8[14]diene)(ClO4)2] against ehrlich ascites carcinoma (EAC) and MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 5. Nickel Carcinogenesis Mechanism: DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling of Nickel-57
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel-57 (⁵⁷Ni) is a synthetic radioisotope with a relatively short half-life, making it a valuable tool in various research applications, including pharmacokinetic studies using Positron Emission Tomography (PET).[1] As with any radioactive material, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the general public. These application notes provide detailed procedures for the safe handling of Nickel-57 in a laboratory setting, emphasizing the principles of ALARA (As Low As Reasonably Achievable).
Radiological Data for Nickel-57
A thorough understanding of the radiological properties of Nickel-57 is fundamental to implementing effective safety measures. The following tables summarize the key decay characteristics of this radionuclide.
Table 1: Physical and Radiological Properties of Nickel-57
| Property | Value | Reference |
| Half-life (T₁/₂) | 35.60 (6) hours | [2] |
| Decay Mode | Electron Capture (EC) and Positron Emission (β+) | [3] |
| Daughter Nuclide | Cobalt-57 (⁵⁷Co) | [2] |
| Specific Activity (α) | 5.816 x 10¹⁶ Bq/g | [2] |
Table 2: Principal Radiation Emissions from Nickel-57 Decay
| Radiation Type | Energy (keV) | Intensity (%) | Reference |
| Gamma (γ) | 127.192 | 16.6 | [4] |
| 1377.59 | 81.7 | [4] | |
| 1757.48 | 9.1 | [4] | |
| 1919.43 | 18.9 | [4] | |
| Annihilation Gamma (γ) | 511.006 | 10.0 | [4] |
| Positron (β+) | - | 43.4 (total) | [3] |
| Electron Capture (EC) | - | 56.6 (total) | [3] |
Note: Numerous other weak gamma emissions with intensities less than 0.01% are also present.[4]
Safety Principles and Procedures
The cornerstone of radiation safety is the ALARA principle, which dictates that all radiation exposure should be kept As Low As Reasonably Achievable. This is accomplished through the application of three fundamental concepts: Time, Distance, and Shielding .
General Laboratory Safety
-
Designated Areas: All work with Nickel-57 must be conducted in a designated and properly labeled radioactive materials area.
-
Access Control: Access to areas where Nickel-57 is used or stored should be restricted to authorized personnel only.
-
No Eating or Drinking: Eating, drinking, smoking, and the application of cosmetics are strictly prohibited in the laboratory.
-
Personal Hygiene: Wash hands and arms thoroughly after working with radioactive materials and before leaving the laboratory.
-
Trial Runs: Whenever possible, perform trial runs with non-radioactive materials to ensure procedures and equipment are adequate.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling Nickel-57 to prevent external and internal contamination.
-
Lab Coat: A full-length lab coat should be worn at all times.
-
Gloves: Wear two pairs of disposable gloves, changing the outer pair frequently.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Dosimetry: Personnel handling Nickel-57 must wear whole-body and ring dosimeters to monitor their radiation dose.
Experimental Protocols
Shielding
Due to the emission of high-energy gamma rays and annihilation photons, appropriate shielding is critical.
-
Primary Shielding: Use lead or tungsten shielding to attenuate the gamma radiation from Nickel-57. The half-value layer (HVL) of lead for the 1377.6 keV gamma ray is approximately 1.2 cm.
-
Bremsstrahlung Shielding: For activities where significant positron emission is present, a low atomic number material (e.g., acrylic or aluminum) should be used as the primary shield to minimize the production of Bremsstrahlung X-rays, followed by lead shielding to attenuate the gamma and annihilation photons.
-
Syringe Shields: Always use syringe shields when handling solutions of Nickel-57.
Contamination Monitoring
Regular monitoring for radioactive contamination is essential to maintain a safe working environment.
-
Survey Meters: A Geiger-Müller (GM) survey meter with a pancake probe is suitable for detecting beta and gamma contamination.
-
Wipe Tests: Conduct wipe tests of work areas, equipment, and floors after each experiment and on a routine basis (e.g., weekly). Analyze wipes using a gamma counter or liquid scintillation counter.
-
Action Levels: Establish action levels for contamination. If contamination exceeds these levels, immediate decontamination is required.
Waste Disposal
Radioactive waste must be segregated and disposed of according to institutional and regulatory requirements.
-
Segregation: Separate radioactive waste from non-radioactive waste. Further segregate radioactive waste by its physical form (solid or liquid) and by the half-life of the isotopes.
-
Short-Lived Waste: Given Nickel-57's half-life of approximately 36 hours, it is suitable for decay-in-storage. Store waste in a designated, shielded area for at least 10 half-lives (approximately 15 days) before disposal as non-radioactive waste, provided a survey confirms that radioactivity levels are indistinguishable from background.
-
Labeling: All radioactive waste containers must be clearly labeled with the radiation symbol, the isotope (Nickel-57), the activity, and the date.
Emergency Procedures
In the event of a radioactive spill or other emergency, follow these procedures:
-
Notify: Immediately notify all personnel in the area of the spill.
-
Isolate: Isolate the area to prevent the spread of contamination.
-
Contain: If possible without personal risk, contain the spill with absorbent materials.
-
Personnel Decontamination: If personnel are contaminated, remove contaminated clothing and wash the affected skin with mild soap and water.
-
Contact Radiation Safety Officer: Report the incident to the institutional Radiation Safety Officer (RSO) immediately.
Visualizations
The following diagrams illustrate key workflows and concepts for the safe handling of Nickel-57.
References
Application Notes and Protocols for Studying Epigenetic Modifications Using NI-57
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including histone acetylation and DNA methylation, play a crucial role in regulating cellular processes and are increasingly recognized as key drivers in various diseases, including cancer. The study of these modifications has opened new avenues for therapeutic intervention.
NI-57 is a potent and selective chemical probe for the bromodomain and PHD finger (BRPF) family of proteins, specifically BRPF1, BRPF2, and BRPF3. BRPF proteins are critical scaffolding components of histone acetyltransferase (HAT) complexes, such as the MOZ/MORF complex. These complexes are responsible for acetylating histones, a key epigenetic mark associated with transcriptional activation. The bromodomain of BRPF proteins acts as a "reader" of acetylated lysine residues on histones, tethering the HAT complex to chromatin and facilitating further acetylation and gene expression.
By inhibiting the BRPF bromodomain, NI-57 disrupts the interaction between the BRPF-containing HAT complexes and acetylated chromatin. This leads to a reduction in histone acetylation at specific loci and subsequent modulation of gene expression. Consequently, NI-57 serves as a valuable tool for elucidating the role of BRPF proteins and histone acetylation in health and disease. These application notes provide detailed protocols for utilizing NI-57 to study epigenetic modifications and their functional consequences.
Quantitative Data
Table 1: In Vitro Binding Affinity and Potency of NI-57
| Target | Kd (nM) (ITC) | IC50 (nM) (AlphaScreen) |
| BRPF1B | 31 | 114 |
| BRPF2 (BRD1) | 108 | 619 |
| BRPF3 | 408 | Not Reported |
| BRD9 | >1000 | Not Reported |
| ITC: Isothermal Titration Calorimetry | ||
| AlphaScreen: Amplified Luminescent Proximity Homogeneous Assay | ||
| Data sourced from Tocris Bioscience and the Structural Genomics Consortium.[1][2] |
Table 2: Cellular Activity of NI-57
| Assay | Cell Type | Target | Effect | IC50 (µM) |
| NanoBRET™ | HEK293 | BRPF1B | Dose-dependent displacement from histone H3.3 | 0.07 |
| FRAP | U2OS | BRPF1B, BRD1 | Reduced recovery time from chromatin | - |
| CETSA | HEK293 | BRPF1B | Increased thermal stability | - |
| Osteoclast Differentiation | Primary Murine Bone Marrow Cells, Human Primary Monocytes | BRPF family | Inhibition of RANKL-induced differentiation | Not Reported |
| NanoBRET™: Bioluminescence Resonance Energy Transfer | ||||
| FRAP: Fluorescence Recovery After Photobleaching | ||||
| CETSA: Cellular Thermal Shift Assay | ||||
| Data sourced from the Structural Genomics Consortium and related publications.[1][2] |
Signaling Pathway
Experimental Protocols
Protocol 1: Western Blot Analysis of Histone Acetylation
This protocol is for assessing changes in global histone acetylation levels upon treatment with NI-57.
Materials:
-
Cell culture reagents
-
NI-57 (and vehicle control, e.g., DMSO)
-
Histone extraction buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels (15% recommended for histone resolution)
-
Transfer apparatus and membranes (PVDF or 0.2 µm nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3 (Lys14), anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of NI-57 or vehicle control for the desired time (e.g., 24 hours).
-
Histone Extraction: Harvest cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a compatible protein assay.
-
SDS-PAGE: Prepare samples by diluting 5-10 µg of histone extract in loading buffer. Boil samples at 95°C for 5 minutes. Load samples onto a high-percentage SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Protocol 2: Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol is for examining the enrichment of specific histone acetylation marks at the promoter regions of target genes.
Materials:
-
Cell culture reagents
-
NI-57 (and vehicle control)
-
Formaldehyde (for crosslinking)
-
Glycine (to quench crosslinking)
-
Lysis and sonication buffers
-
Sonicator
-
Antibodies for ChIP (e.g., anti-acetyl-Histone H3 (Lys14), IgG control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters and control regions
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment and Crosslinking: Treat cells with NI-57 or vehicle. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with the specific antibody or an IgG control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform qPCR using primers specific to the promoter regions of interest and a negative control region.
-
Data Analysis: Calculate the enrichment of the histone mark at the target loci relative to the input and the IgG control.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of NI-57 on cell proliferation and viability.
Materials:
-
Cell culture reagents
-
NI-57
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of NI-57. Add the desired concentrations of the compound to the wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer to the substrate vial.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescent signal against the compound concentration and determine the IC50 value.
Experimental Workflows
References
Troubleshooting & Optimization
Technical Support Center: ⁵⁷Ni Production and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radionuclide ⁵⁷Ni.
Troubleshooting Guides
This section addresses specific issues that may arise during the production and purification of ⁵⁷Ni.
Production Phase
Problem: Low Yield of ⁵⁷Ni
| Possible Cause | Troubleshooting Steps |
| Incorrect Beam Energy or Current | 1. Verify that the cyclotron's proton or alpha beam energy and current are set to the optimal parameters for the chosen nuclear reaction (e.g., ⁵⁸Ni(p,pn)⁵⁷Ni or ⁵⁴Fe(α,n)⁵⁷Ni).2. Consult established excitation functions for the specific reaction to ensure the energy window is correct.3. Check for any fluctuations in beam current during irradiation. |
| Target Issues | 1. Target Thickness: Ensure the target thickness is optimized for the beam energy to maximize the yield of ⁵⁷Ni while minimizing the production of impurities. For the ⁵⁸Ni(n,2n)⁵⁷Ni reaction, yields have been shown to not be strongly dependent on target thickness in the 75-225 µm range.[1][2]2. Target Purity: Use high-purity target material (e.g., enriched ⁵⁸Ni or ⁵⁴Fe) to reduce the formation of isotopic and chemical impurities.3. Target Integrity: Inspect the target for any signs of damage, such as melting or cracking, which could indicate poor cooling or excessive beam power. |
| Suboptimal Nuclear Reaction | 1. Re-evaluate the chosen production route. While the ⁵⁸Ni(p,pn)⁵⁷Ni reaction is common, other reactions like ⁵⁸Ni(n,2n)⁵⁷Ni may offer advantages depending on the available facilities.[1][2]2. For cyclotron-generated secondary neutrons, ensure the primary target and degrader foils are correctly configured to produce an optimal neutron spectrum for the ⁵⁸Ni(n,2n)⁵⁷Ni reaction. |
Purification Phase
Problem: Inefficient Separation of ⁵⁷Ni from Cobalt Target Material
| Possible Cause | Troubleshooting Steps |
| Incorrect Ion Exchange Column Conditions | 1. Resin Choice: Ensure the correct type of ion exchange resin is being used. For separating Ni²⁺ from Co²⁺, a strong cation exchange resin is often employed.2. pH of the Mobile Phase: The pH of the loading and elution solutions is critical for selective separation. For instance, in some systems, cobalt and nickel ions can be selectively separated by adjusting the pH of a solution containing a thiocyanate source before passing it through a cation exchange column.[3]3. Flow Rate: An excessively high flow rate can lead to incomplete separation. Optimize the flow rate to allow for proper equilibration between the ions and the resin. A flow rate in the range of 1 to 5 ml/min·cm² has been suggested for certain ion exchange separations of cobalt and nickel.[3] |
| Presence of Complexing Agents | 1. The presence of unintended complexing agents in the sample can alter the retention behavior of Ni and Co on the ion exchange column. Ensure all reagents are of high purity.2. Conversely, the addition of a specific complexing agent, like thiocyanate, can be used to selectively elute nickel while retaining cobalt on the resin.[3] |
| Column Overloading | 1. Ensure the amount of target material dissolved and loaded onto the column does not exceed the resin's capacity. Overloading will result in co-elution of nickel and cobalt. |
Problem: Contamination of ⁵⁷Ni with ⁵⁷Co
| Possible Cause | Troubleshooting Steps |
| Insufficient Decay Time | 1. Allow for a sufficient decay period for the ⁵⁷Ni to decay to ⁵⁷Co before final purification if high-purity ⁵⁷Ni is required. However, since ⁵⁷Ni is the desired product, this is more relevant for the production of ⁵⁷Co.2. If the goal is to produce ⁵⁷Ni with minimal ⁵⁷Co, the purification should be performed as soon as possible after irradiation. |
| Inadequate Purification Method | 1. Ion Exchange Chromatography: This is a common method for separating Ni and Co. A detailed protocol should be followed, optimizing parameters like resin type, eluent concentration, and pH.2. Extraction Chromatography: This technique can also be effective. For example, a method using DGA resin has been shown to effectively separate cobalt isotopes from irradiated nickel targets. |
Frequently Asked Questions (FAQs)
Q1: What are the common nuclear reactions for producing ⁵⁷Ni?
A1: Common production routes for ⁵⁷Ni include:
-
⁵⁸Ni(p,pn)⁵⁷Ni: Proton bombardment of enriched ⁵⁸Ni.
-
⁵⁴Fe(α,n)⁵⁷Ni: Alpha particle bombardment of enriched ⁵⁴Fe.
-
natFe(³He,x)⁵⁷Ni: Helium-3 bombardment of natural iron.
Q2: What are the most significant isotopic impurities in ⁵⁷Ni production?
A2: The isotopic impurities depend on the production route and the purity of the target material.
-
When producing from a nickel target, other nickel and cobalt isotopes can be formed.
-
The decay of ⁵⁷Ni (half-life of 35.6 hours) results in the ingrowth of its daughter nuclide, ⁵⁷Co.
-
When using natural isotopic abundance targets, other stable isotopes can lead to the formation of undesired radionuclides. For example, in the production of ⁹⁴ᵐTc from ⁹⁴Mo, ⁹⁴ᵍTc was a significant impurity.[4]
Q3: What analytical methods are used for the quality control of ⁵⁷Ni?
A3: The primary method for quality control is gamma-ray spectrometry . This technique is used to:
-
Identify and quantify ⁵⁷Ni: By detecting its characteristic gamma-ray emissions.
-
Assess Radionuclidic Purity: By identifying and quantifying any gamma-emitting impurities, such as ⁵⁷Co and other radioisotopes. High-purity germanium (HPGe) detectors are commonly used for their excellent energy resolution.
Q4: Can you provide a general protocol for the purification of ⁵⁷Ni using ion exchange chromatography?
A4: A general procedure for separating nickel and cobalt using a cation exchange resin is as follows:
-
Dissolve the irradiated target (e.g., cobalt) in a suitable acid (e.g., HCl).
-
Prepare the ion exchange column by packing it with a strong cation exchange resin (e.g., Purolite C160) and equilibrating it with the appropriate buffer.[5]
-
Load the dissolved target solution onto the column.
-
Selectively elute the nickel and cobalt by using eluents with different compositions or pH. For example, a thiocyanate-containing solution can be used to form a complex with nickel, allowing it to pass through the column while cobalt is retained.[3]
-
Collect the fractions containing the purified ⁵⁷Ni.
-
Analyze the fractions using gamma spectrometry to confirm the purity.
Quantitative Data
Table 1: Production Yields of ⁵⁷Ni
| Nuclear Reaction | Target Material | Projectile Energy | Yield | Reference |
| ⁵⁸Ni(n,2n)⁵⁷Ni | 225-µm thick Ni | Secondary neutrons from 11 MeV protons | 10.85 ± 3.29 µCi/µAhr | [1][2] |
Note: Yields can vary significantly based on specific irradiation conditions and target configurations.
Experimental Protocols & Workflows
Workflow for ⁵⁷Ni Production and Purification
The following diagram illustrates a general workflow for the production and purification of ⁵⁷Ni.
Logical Relationship for Troubleshooting Low ⁵⁷Ni Yield
This diagram outlines the logical steps to troubleshoot low production yields of ⁵⁷Ni.
References
Technical Support Center: Optimizing NI-57 Inhibitor Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of the NI-57 inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is NI-57 and what is its primary target?
A1: NI-57 is a potent and selective chemical probe that inhibits the bromodomains of the Bromodomain and PHD Finger-containing (BRPF) protein family.[1][2] Its primary targets are BRPF1, BRPF2 (also known as BRD1), and BRPF3.[1][2]
Q2: What is the mechanism of action of NI-57?
A2: NI-57 functions by binding to the bromodomains of BRPF proteins.[3] BRPF proteins act as scaffolding components for histone acetyltransferase (HAT) complexes, such as MOZ/MORF and HBO1.[4][5][6] By inhibiting the BRPF bromodomain, NI-57 prevents the recruitment of these HAT complexes to chromatin, leading to a reduction in histone acetylation (specifically H3K14ac and H3K23ac) and subsequent alterations in gene transcription and DNA replication initiation.[3][4][7][8]
Q3: What are the recommended starting concentrations for NI-57 in cell-based assays?
A3: The optimal concentration of NI-57 will vary depending on the cell type and the specific experimental endpoint. Based on its in vitro potency (see data tables below), a starting concentration range of 100 nM to 1 µM is recommended for most cell-based assays. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How should I prepare and store NI-57 stock solutions?
A4: NI-57 is soluble in DMSO up to 100 mM.[1] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and store it at -20°C or -80°C for long-term stability. For experiments, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q5: Is NI-57 selective for BRPF proteins?
A5: NI-57 is highly selective for the BRPF family of bromodomains. However, like most small molecule inhibitors, the potential for off-target effects exists, especially at higher concentrations. The closest known off-targets are BRD9 and TRIM24, but with significantly lower affinity compared to BRPF1.[2][9][10] It is always recommended to include appropriate controls to validate the on-target effects of the inhibitor.
Quantitative Data
Table 1: In Vitro Binding Affinity and Potency of NI-57
| Target | Assay Type | Value | Reference |
| BRPF1 | IC50 | 3.1 nM | [2] |
| BRPF2 (BRD1) | IC50 | 46 nM | [2] |
| BRPF3 | IC50 | 140 nM | [2] |
| BRPF1 | Kd | 31 nM | [1] |
| BRPF2 (BRD1) | Kd | 108 nM | |
| BRPF3 | Kd | 408 nM | |
| BRD9 | Kd | 1000 nM | [2] |
| BRD4 (BD1) | IC50 | 3700 nM | [2] |
| TRIM24 | IC50 | 1600 nM | [2] |
Table 2: Cellular Activity of NI-57
| Cell Line | Assay | Value (GI50) | Reference |
| NCI-H1703 | Cell Proliferation | 10.4 µM | [2] |
| DMS114 | Cell Proliferation | 14.7 µM | [2] |
| HRA-19 | Cell Proliferation | 15.6 µM | [2] |
| RERF-LC-Sq1 | Cell Proliferation | 16.6 µM | [2] |
Signaling Pathways and Experimental Workflows
Troubleshooting Guide
Q: I am not observing the expected phenotype after treating my cells with NI-57. What should I do?
A:
-
Verify Inhibitor Concentration and Preparation: Double-check your calculations for stock solution and final dilution. Ensure that the NI-57 was fully dissolved in DMSO before further dilution in aqueous media.
-
Check for Solubility Issues: Small molecule inhibitors can sometimes precipitate out of solution when diluted from a DMSO stock into aqueous cell culture media. Visually inspect your media for any signs of precipitation after adding NI-57. Consider preparing fresh dilutions for each experiment.
-
Confirm Target Engagement: It is crucial to verify that NI-57 is engaging with its target in your specific cell line. You can assess the levels of histone acetylation marks that are known to be regulated by BRPF-containing complexes, such as H3K14ac and H3K23ac, via Western blotting. A decrease in these marks upon NI-57 treatment would indicate target engagement.
-
Assess Cell Health: High concentrations of any inhibitor or the solvent (DMSO) can be toxic to cells. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to general cytotoxicity.
-
Consider Cell Line Specificity: The functional consequence of BRPF inhibition can be cell-context dependent. The expression levels of BRPF1, BRPF2, and BRPF3, as well as the downstream pathways they regulate, may vary between different cell lines.
Q: I am observing a phenotype at a much higher concentration of NI-57 than the reported IC50/Kd values. Why could this be?
A:
-
Cellular Permeability: The reported IC50 and Kd values are often from in vitro biochemical or biophysical assays. The effective concentration required to inhibit the target within a cell can be higher due to factors like cell membrane permeability and efflux pumps.
-
Protein Binding in Media: Components in the cell culture serum can bind to the inhibitor, reducing its free and active concentration.
-
Experimental Endpoint: The concentration required to elicit a phenotypic change may be different from the concentration required to inhibit the enzymatic activity of the target by 50%.
Q: How can I test for potential off-target effects of NI-57 in my experiment?
A:
-
Use a Structurally Unrelated Inhibitor: If available, using another BRPF inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to on-target inhibition.
-
Rescue Experiment: If possible, overexpressing a form of the BRPF protein that is resistant to NI-57 inhibition could rescue the observed phenotype, providing strong evidence for on-target activity.
-
Knockdown/Knockout Controls: Compare the phenotype induced by NI-57 with that of siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of BRPF1, BRPF2, or BRPF3.
-
Dose-Response Analysis: Off-target effects are more likely to occur at higher concentrations. A clear dose-response relationship for your observed phenotype can provide confidence in on-target activity within a specific concentration range.
Experimental Protocols
Protocol 1: General Protocol for Cell Treatment with NI-57
-
Prepare NI-57 Stock Solution: Dissolve NI-57 in sterile DMSO to a final concentration of 10-50 mM. Aliquot and store at -20°C or -80°C.
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and for the duration of the experiment.
-
Inhibitor Dilution: On the day of the experiment, thaw an aliquot of the NI-57 stock solution. Serially dilute the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Cell Treatment: Remove the existing media from your cells and replace it with the media containing the different concentrations of NI-57 or the vehicle control.
-
Incubation: Incubate the cells for the desired period, as determined by your experimental design.
-
Downstream Analysis: Following incubation, harvest the cells for your intended downstream analysis (e.g., Western blotting, RT-qPCR, cell viability assay).
Protocol 2: Western Blotting to Assess Target Engagement (Histone Acetylation)
-
Cell Lysis: After treatment with NI-57 as described above, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-H3K14ac, anti-H3K23ac) and a loading control (e.g., anti-Histone H3, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels to determine the effect of NI-57 treatment.
References
- 1. NI 57 | Bromodomains | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. BRPF1-KAT6A/KAT6B Complex: Molecular Structure, Biological Function and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. embopress.org [embopress.org]
- 8. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NI-57 | Structural Genomics Consortium [thesgc.org]
- 10. Probe NI-57 | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: A Guide to the Experimental Use of NI-57, a BRPF Bromodomain Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the experimental use of NI-57, a potent and selective chemical probe for the BRPF (Bromodomain and PHD Finger-containing) family of proteins.
Frequently Asked Questions (FAQs)
Q1: What is NI-57 and what is its mechanism of action?
NI-57 is a chemical probe that acts as a potent and selective inhibitor of the bromodomains of the BRPF family of proteins: BRPF1, BRPF2, and BRPF3.[1][2][3][4] Bromodomains are "reader" domains that recognize and bind to acetylated lysine residues on histone tails, a key mechanism in the regulation of gene transcription.[2][5] By binding to the BRPF bromodomains, NI-57 prevents their interaction with acetylated histones, thereby modulating the recruitment of histone acetyltransferases (HATs) of the MYST family to chromatin and altering gene expression.[6][7]
Q2: What are the primary molecular targets of NI-57?
NI-57 is a pan-inhibitor of the BRPF family, binding to the bromodomains of BRPF1, BRPF2 (also known as BRD1), and BRPF3 with high affinity.[1][3][4] It exhibits significant selectivity for the BRPF family over other bromodomain-containing proteins, including those in the BET (Bromodomain and Extra-Terminal) family.[1][2] The closest off-target bromodomain identified is BRD9, against which NI-57 is 32-fold more selective for BRPF1.[1][2]
Q3: In which research areas has NI-57 been utilized?
NI-57 has been employed as a chemical probe in various research areas, including:
-
Cancer Biology: Investigating the role of BRPF proteins in hepatocellular carcinoma, acute myeloid leukemia (AML), and pancreatic cancer.[7][8][9]
-
Immunology and Inflammation: Studying the impact of BRPF inhibition on osteoclast differentiation and its potential implications for rheumatic diseases.[10][11]
-
Epigenetics: Elucidating the function of BRPF proteins in chromatin remodeling and gene expression.[2][12]
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of NI-57 for its primary targets.
Table 1: Binding Affinity (Kd) of NI-57 for BRPF Bromodomains
| Target | Binding Affinity (Kd) | Method |
| BRPF1B | 31 nM | Isothermal Titration Calorimetry (ITC) |
| BRPF2 | 108 nM | Isothermal Titration Calorimetry (ITC) |
| BRPF3 | 408 nM | Isothermal Titration Calorimetry (ITC) |
| BRD9 | 1 µM | Isothermal Titration Calorimetry (ITC) |
| BRD4 | 3.9 µM | Isothermal Titration Calorimetry (ITC) |
| Data sourced from the Structural Genomics Consortium.[1] |
Table 2: Inhibitory Concentration (IC50) of NI-57
| Target | Inhibitory Concentration (IC50) | Assay |
| BRPF1 | 114 nM | AlphaScreen |
| BRPF1 | 3.1 nM | Not Specified |
| BRPF2 (BRD1) | 46 nM | Not Specified |
| BRPF3 | 140 nM | Not Specified |
| Data sourced from MedChemExpress and other suppliers.[3][4] |
Experimental Protocols and Troubleshooting
Q4: How should I prepare and store NI-57 for in vitro experiments?
-
Reconstitution: NI-57 is typically supplied as a solid. For cell culture experiments, it is recommended to dissolve it in DMSO to create a stock solution of 10 mM.
-
Storage: Store the solid compound at -20°C. Once reconstituted in DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q5: What are the recommended starting concentrations for cell-based assays?
The optimal concentration of NI-57 will vary depending on the cell type and the specific assay. Based on published studies, a good starting point for dose-response experiments is in the low micromolar range (e.g., 0.1 µM to 10 µM).[3][8] For example, in studies on hepatocellular carcinoma cells, NI-57 was shown to suppress cell proliferation and induce senescence at concentrations in the low micromolar range.[8]
Q6: My cells are not showing the expected phenotype after NI-57 treatment. What are some potential reasons and troubleshooting steps?
If you are not observing the expected effects of NI-57 in your experiments, consider the following:
-
Cell Line Specificity: The effects of BRPF inhibition can be highly context-dependent. Ensure that the BRPF proteins are expressed in your cell line of interest and are relevant to the biological process you are studying.
-
Compound Integrity: Verify the integrity and concentration of your NI-57 stock solution. If possible, confirm its activity using a positive control cell line or a biochemical assay.
-
Treatment Duration: The effects of epigenetic modulators can take time to manifest. Consider extending the duration of your NI-57 treatment.
-
Assay Sensitivity: The endpoint you are measuring may not be sensitive enough to detect the effects of BRPF inhibition. Consider using more sensitive or alternative assays, such as gene expression analysis of known BRPF target genes.
-
Cellular Adaptation: While there is no published data on resistance to NI-57, cells can develop mechanisms to adapt to long-term inhibition of a specific pathway. This could involve the upregulation of compensatory signaling pathways. Investigating these potential adaptive mechanisms could be a valuable research direction.
Q7: I am observing what appear to be off-target effects. How can I address this?
NI-57 is a highly selective probe, but off-target effects are always a possibility with any small molecule inhibitor.[1][2]
-
Use a Negative Control: If available, use a structurally similar but inactive analog of NI-57 as a negative control to distinguish between on-target and off-target effects.
-
Orthogonal Approaches: Validate your findings using a different pan-BRPF inhibitor with a distinct chemical scaffold, such as OF-1.[13] Additionally, use genetic approaches like siRNA or CRISPR-mediated knockdown/knockout of BRPF1, BRPF2, or BRPF3 to confirm that the observed phenotype is due to inhibition of the intended targets.[13]
Signaling Pathways and Experimental Workflows
BRPF-Mediated Gene Regulation Pathway
Caption: BRPF proteins recognize acetylated lysines on histones and recruit MYST HATs, leading to altered gene expression. NI-57 inhibits this interaction.
Experimental Workflow for Assessing NI-57 Efficacy
Caption: A typical experimental workflow to evaluate the effects of NI-57 on a cellular system.
References
- 1. NI-57 | Structural Genomics Consortium [thesgc.org]
- 2. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. tandfonline.com [tandfonline.com]
- 6. [PDF] Design of a Chemical Probe for the Bromodomain and Plant Homeodomain Finger-Containing (BRPF) Family of Proteins. | Semantic Scholar [semanticscholar.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT1 promotes epigenetic reprogramming associated with acquired chemoresistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rmdopen.bmj.com [rmdopen.bmj.com]
- 12. Targeting epigenetic regulators for cancer therapy: mechanisms and advances in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
minimizing background noise in ⁵⁷Ni detection
Welcome to the technical support center for the detection of Nickel-57 (⁵⁷Ni). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize background noise and optimize the accuracy of your ⁵⁷Ni measurements.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting ⁵⁷Ni?
A1: The primary challenges in detecting ⁵⁷Ni arise from its relatively short half-life (approximately 36 hours) and the nature of its decay, which is predominantly through positron emission (β+) and electron capture. The subsequent gamma-ray emissions, while characteristic, can be obscured by various sources of background radiation. Therefore, effective background reduction is critical for accurate quantification.
Q2: What are the key gamma-ray energies emitted by ⁵⁷Ni that I should focus on for detection?
A2: ⁵⁷Ni decays to its daughter nuclide, Cobalt-57 (⁵⁷Co), primarily emitting gamma rays at two characteristic energies: 1377.6 keV and 1919.4 keV . These are the primary photopeaks of interest for identifying and quantifying ⁵⁷Ni.
Q3: What are the most common sources of background noise in ⁵⁷Ni detection?
A3: Background noise in gamma spectrometry originates from several sources:
-
Natural Environmental Radiation: This includes radiation from the natural decay series of Uranium (²³⁸U), Thorium (²³²Th), and Potassium (⁴⁰K) present in surrounding building materials, soil, and air.[1]
-
Cosmic Radiation: High-energy particles from space interact with the atmosphere and detector materials, creating a continuous background and specific activation products.[1][2]
-
Radon and its Progeny: Radon (²²²Rn), a noble gas from the uranium decay series, can be present in the laboratory air and its decay products can deposit on surfaces, contributing to the background.[1]
-
Instrumental Background: Radioactivity within the detector itself, shielding materials, and electronic noise can also contribute to the background spectrum.[1][2]
-
Compton Scattering: High-energy gamma rays from ⁵⁷Ni or other background sources can scatter within the detector, creating a continuous Compton continuum that can obscure lower-energy peaks.[3]
Q4: Can other radionuclides interfere with my ⁵⁷Ni measurement?
A4: Yes, other gamma-emitting radionuclides with energies close to the ⁵⁷Ni photopeaks can cause spectral interference. For example, medical radionuclides administered to patients can sometimes be a source of interference in sensitive measurements.[4] It is crucial to identify any potential contaminants in your sample or laboratory environment. A thorough background assessment of your counting system is essential.
Troubleshooting Guides
This section provides solutions to common problems encountered during ⁵⁷Ni detection.
Problem 1: High background continuum, making it difficult to identify the 1377.6 keV and 1919.4 keV peaks.
| Possible Cause | Troubleshooting Step |
| Inadequate shielding from external radiation. | Ensure the detector is housed in a well-designed shield made of low-background lead or copper. The optimal thickness is typically 10-15 cm of lead.[1] |
| Compton scattering from high-energy gamma rays. | Implement a Compton suppression system. This involves surrounding the primary detector with a scintillator guard detector operated in anti-coincidence mode to reject Compton-scattered events.[3][5] |
| Presence of high-energy natural radionuclides (e.g., from the Thorium or Uranium decay series) in the vicinity. | Perform a background measurement of the empty counting system to identify characteristic peaks from natural radioactivity. If present, improve shielding or relocate the counting setup to a lower background environment.[1] |
Problem 2: Unidentified peaks in the spectrum near the ⁵⁷Ni energy range.
| Possible Cause | Troubleshooting Step |
| Contamination of the sample or detector with other radionuclides. | Analyze the background spectrum to identify the unknown peaks. Use nuclear data libraries to identify the isotopes. Common background peaks include those from ⁴⁰K (1460.8 keV), ²¹⁴Bi (from the Uranium series), and ²⁰⁸Tl (from the Thorium series).[1][6] |
| Sum peaks from cascading gamma rays of other isotopes. | Review the decay schemes of suspected contaminants. If an isotope emits multiple gamma rays in cascade, sum peaks can appear at energies equal to the sum of the individual gamma rays. |
| Interference from medical radionuclides if the sample is of biological origin or the lab is near a medical facility.[4] | Inquire about any recent administration of radiopharmaceuticals to the subject or in the vicinity. Allow for sufficient decay time if possible. |
Problem 3: Low detection efficiency for ⁵⁷Ni.
| Possible Cause | Troubleshooting Step |
| Suboptimal sample-detector geometry. | Place the sample as close to the detector as possible to maximize the solid angle. Use a standardized and reproducible counting geometry for all samples and calibrations. |
| Self-absorption of gamma rays within a large or dense sample. | For accurate quantification, create a calibration source with a similar matrix (composition and density) to the sample to correct for self-absorption effects. |
| Incorrect energy calibration. | Perform regular energy calibrations using standard sources that cover the energy range of interest (e.g., ⁶⁰Co with peaks at 1173.2 keV and 1332.5 keV).[5] |
Data Presentation
Table 1: ⁵⁷Ni Decay Data
| Parameter | Value |
| Half-life | 35.60 ± 0.06 hours |
| Decay Mode | β+ (positron emission), EC (electron capture) |
| Primary Gamma Energy 1 | 1377.631 ± 0.004 keV |
| Emission Probability 1 | 0.817 ± 0.014 per 100 decays |
| Primary Gamma Energy 2 | 1919.44 ± 0.04 keV |
| Emission Probability 2 | 0.137 ± 0.004 per 100 decays |
| Daughter Nuclide | ⁵⁷Co |
Source: Evaluated Nuclear Structure Data File (ENSDF), National Nuclear Data Center.
Table 2: Comparison of Background Reduction Techniques for Gamma-Ray Detection
| Technique | Principle | Typical Background Reduction Factor |
| Passive Shielding | Attenuation of external gamma rays using high-density materials like lead or copper.[1] | 10 - 100 |
| Active Shielding (Anti-coincidence) | Use of a surrounding "veto" detector to reject cosmic-ray induced events.[1] | 2 - 10 |
| Compton Suppression | A guard detector rejects events where a gamma ray undergoes Compton scattering in the primary detector and escapes.[3][5] | 5 - 10 (for the Compton continuum) |
| Gamma-Gamma Coincidence Counting | Selectively counts events where two specific gamma rays from a cascade are detected simultaneously, significantly reducing background from single-photon emitters.[7] | Can be very high, depending on the decay scheme and detector setup. |
Experimental Protocols
Protocol 1: Low-Background Gamma Spectrometry of ⁵⁷Ni
-
System Preparation:
-
Ensure the High-Purity Germanium (HPGe) detector is cooled to its operating temperature (typically with liquid nitrogen).
-
Perform energy and efficiency calibrations using certified radionuclide sources covering the energy range up to at least 2 MeV. ⁶⁰Co is a suitable source for this energy range.[5]
-
-
Background Measurement:
-
Place a blank sample holder in the detector shield.
-
Acquire a background spectrum for a sufficiently long time to obtain good counting statistics (ideally, for a duration comparable to the sample measurement time).[2]
-
Analyze the background spectrum to identify and quantify any existing background peaks.
-
-
Sample Measurement:
-
Place the ⁵⁷Ni sample in a reproducible geometry as close to the detector as possible.
-
Acquire the gamma-ray spectrum for a predetermined time, ensuring sufficient counts are collected in the 1377.6 keV and 1919.4 keV photopeaks.
-
-
Data Analysis:
-
Identify the full-energy peaks corresponding to ⁵⁷Ni.
-
Calculate the net peak area for each photopeak by subtracting the background continuum.
-
Apply corrections for radioactive decay, detector efficiency, and gamma-ray emission probability to determine the activity of ⁵⁷Ni in the sample.
-
Protocol 2: Gamma-Gamma Coincidence Counting for ⁵⁷Ni
As ⁵⁷Ni has a gamma-ray cascade, coincidence counting is a powerful technique to reduce background.
-
System Setup:
-
Utilize a system with two or more detectors (e.g., two HPGe detectors or one HPGe and one NaI(Tl) detector) positioned in close proximity to the sample.
-
Configure the data acquisition system to record coincident events between the detectors. This involves setting up a coincidence timing window (typically in the nanosecond range).
-
-
Gating on a Specific Gamma Ray:
-
In one detector, set an energy gate around one of the characteristic ⁵⁷Ni gamma rays (e.g., the 1377.6 keV peak).
-
Acquire a spectrum from the second detector that is in coincidence with the events in the gated energy window of the first detector.
-
-
Coincidence Spectrum Analysis:
-
The resulting coincidence spectrum will be significantly cleaner, showing predominantly the gamma rays that are in cascade with the gated transition. In the case of ⁵⁷Ni, gating on the 1377.6 keV peak should enhance the detection of the coincident 541.8 keV gamma ray (from the 1919.4 keV level to the 1377.6 keV level), although this is a lower intensity gamma ray. A more detailed decay scheme is needed for optimal gate selection.
-
This technique effectively eliminates background from radionuclides that do not have a similar gamma-ray cascade.[7][8]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. bmuv.de [bmuv.de]
- 3. rsec.psu.edu [rsec.psu.edu]
- 4. web.pa.msu.edu [web.pa.msu.edu]
- 5. nifs-repository.repo.nii.ac.jp [nifs-repository.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Coincidence counting – Laboratoire National Henri Becquerel [lnhb.fr]
- 8. mirion.com [mirion.com]
Technical Support Center: Managing Off-Target Effects of Small Molecule Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, characterizing, and mitigating off-target effects of small molecule inhibitors. The following information is structured to address common issues encountered during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects are unintended interactions of a drug with proteins or other biomolecules that are not the intended therapeutic target. These interactions can lead to a variety of undesirable outcomes, including reduced efficacy, unexpected toxicity, and misleading experimental results.[1][2] For instance, a kinase inhibitor might not only block the activity of its intended target kinase but also inhibit other structurally related kinases, leading to unforeseen cellular consequences.[3]
Q2: How can I predict potential off-target effects for my compound?
A2: Several computational and experimental approaches can be used to predict off-target effects. In silico methods, such as molecular docking and sequence alignment, can identify proteins with binding sites similar to the intended target. Experimental approaches like kinome profiling, where the activity of a compound is tested against a large panel of kinases, are invaluable for identifying off-target kinase interactions.[3] Additionally, cell-based assays and phenotypic screening can reveal unexpected biological activities.
Q3: What are the initial troubleshooting steps if I suspect off-target effects are impacting my experimental results?
A3: If you suspect off-target effects, the first step is to confirm that the observed phenotype is directly due to the inhibition of the intended target. This can be achieved through several control experiments:
-
Use a structurally unrelated inhibitor: A second inhibitor with a different chemical scaffold that targets the same protein should produce the same phenotype.
-
Rescue experiments: Restoring the activity of the target protein (e.g., by introducing a drug-resistant mutant) should reverse the observed effect.
-
Dose-response analysis: The concentration of the inhibitor required to produce the phenotype should correlate with its potency for the intended target.
Troubleshooting Guides
Issue 1: Inconsistent Phenotypic Results Across Different Cell Lines
Possible Cause: Cell-line specific expression of off-target proteins.
Troubleshooting Steps:
-
Protein Expression Analysis: Perform proteomic or transcriptomic analysis (e.g., RNA-seq, mass spectrometry) on the different cell lines to identify variations in the expression of potential off-target proteins.
-
Correlate Expression with Sensitivity: Correlate the expression levels of potential off-targets with the sensitivity of the cell lines to your compound.
-
Knockdown/Overexpression Studies: In a sensitive cell line, knock down the expression of a suspected off-target and observe if the phenotype is diminished. Conversely, overexpress the off-target in a resistant cell line to see if it becomes more sensitive.
Issue 2: Observed Toxicity at Concentrations Close to the Efficacious Dose
Possible Cause: Inhibition of an off-target protein that is critical for cell viability.
Troubleshooting Steps:
-
Broad-Spectrum Profiling: Screen your compound against a broad panel of targets, such as a safety panel of receptors, ion channels, and enzymes known to be associated with toxicity.
-
Identify Toxicity Pathway: If a specific off-target is identified, investigate its known biological function and signaling pathway to understand the mechanism of toxicity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound to identify modifications that reduce binding to the toxicity-related off-target while maintaining affinity for the intended target.
Experimental Protocols
Protocol 1: Kinome Profiling to Determine Inhibitor Selectivity
Objective: To assess the selectivity of a kinase inhibitor by testing its activity against a large panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., "KI-XYZ") in a suitable solvent (e.g., DMSO).
-
Kinase Panel: Utilize a commercially available kinase profiling service or an in-house panel of purified kinases. A typical panel consists of over 400 human kinases.
-
Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase. This is often a radiometric assay using ³³P-ATP or a fluorescence-based assay.
-
Experimental Procedure:
-
Dispense a fixed amount of each kinase into the wells of a microtiter plate.
-
Add the test compound at a single high concentration (e.g., 10 µM) for initial screening or in a dose-response format to determine the IC₅₀ for each hit.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
After a defined incubation period, stop the reaction and quantify the amount of phosphorylated substrate.
-
-
Data Analysis: Calculate the percent inhibition for each kinase at the screening concentration. For dose-response experiments, calculate the IC₅₀ value for each kinase that shows significant inhibition.
Data Presentation:
Table 1: Kinome Profiling Data for Compound KI-XYZ (Screened at 10 µM)
| Kinase Target | Percent Inhibition |
| Intended Target | 98% |
| Off-Target 1 | 85% |
| Off-Target 2 | 72% |
| Off-Target 3 | 55% |
| ... | ... |
Table 2: IC₅₀ Values for Significant Off-Targets of KI-XYZ
| Kinase | IC₅₀ (nM) |
| Intended Target | 10 |
| Off-Target 1 | 150 |
| Off-Target 2 | 800 |
| Off-Target 3 | 2500 |
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
Objective: To confirm that the compound binds to the intended target in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the test compound or vehicle control for a specified time.
-
Heating Profile: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thawing and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Caption: On-target vs. off-target signaling pathways for a hypothetical kinase inhibitor.
References
Technical Support Center: Refining Purification Techniques for ⁵⁷Ni
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of ⁵⁷Nickel (⁵⁷Ni).
Frequently Asked Questions (FAQs)
Q1: What are the most common production routes for ⁵⁷Ni and what are the expected impurities?
A1: ⁵⁷Ni is typically produced via the ⁵⁸Ni(p,d)⁵⁷Ni or ⁵⁹Co(p,3n)⁵⁷Ni nuclear reactions. When a cobalt target is irradiated with protons, the primary radionuclidic impurity of concern is ⁵⁷Co, which is an isomer of the daughter nuclide of ⁵⁷Ni. Other potential impurities can include other cobalt and nickel isotopes depending on the target composition and proton beam energy. When using a nickel target, other nickel and cobalt isotopes can also be produced. Chemical impurities will largely depend on the target material's purity and any materials introduced during target processing.
Q2: What are the primary methods for purifying ⁵⁷Ni?
A2: The most common and effective methods for separating ⁵⁷Ni from target material and radiochemical impurities are ion exchange chromatography and solvent extraction.[1][2] The choice between these methods often depends on the scale of the production, the required purity, and the available laboratory infrastructure. Electrodeposition can also be used as a final purification and source preparation step.
Q3: What are the key quality control tests for a final ⁵⁷Ni radiopharmaceutical preparation?
A3: Quality control for ⁵⁷Ni preparations should adhere to general radiopharmaceutical standards.[3][4][5] Key tests include:
-
Radionuclidic Purity: Assessed by gamma-ray spectroscopy to identify and quantify any radioactive impurities.
-
Radiochemical Purity: Typically determined using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC) to separate ⁵⁷Ni from any other chemical forms of nickel.
-
Chemical Purity: Measurement of non-radioactive metallic impurities, particularly cobalt, using techniques like inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS).
-
pH: The pH of the final solution should be within a physiologically acceptable range.[6]
-
Sterility and Endotoxin Levels: For in vivo applications, the preparation must be sterile and have endotoxin levels below specified limits.
Troubleshooting Guides
Ion Exchange Chromatography
Issue 1: Low recovery of ⁵⁷Ni in the eluate.
| Possible Cause | Suggested Solution |
| Incorrect Eluent Concentration | Ensure the hydrochloric acid (HCl) concentration is appropriate for eluting Ni while leaving Co bound to the resin. Based on distribution coefficients, Ni elutes at lower HCl concentrations than Co. |
| Flow Rate Too High | A high flow rate can prevent efficient elution. Reduce the flow rate to allow for proper equilibration between the mobile and stationary phases. |
| Column Overloading | The amount of target material or impurities may have exceeded the capacity of the ion exchange resin. Use a larger column or a resin with a higher capacity. |
| Precipitation on the Column | Insoluble hydroxides can form if the pH is not sufficiently acidic. Ensure the sample is fully dissolved in the appropriate concentration of HCl before loading onto the column. |
Issue 2: Cobalt-57 (⁵⁷Co) contamination in the ⁵⁷Ni fraction.
| Possible Cause | Suggested Solution |
| Inadequate Separation Conditions | The HCl concentration used for elution may be too high, causing the cobalt to co-elute with the nickel. Optimize the HCl concentration gradient to achieve a clear separation. |
| Insufficient Column Washing | Before eluting the nickel, ensure the column is thoroughly washed with a high concentration of HCl (e.g., 9-12 M) to remove any non-anionic or weakly bound species. |
| Column Channeling | Poorly packed columns can lead to channeling, where the sample and eluent bypass parts of the resin bed, resulting in incomplete separation. Repack the column to ensure a uniform bed. |
| Resin Degradation | Old or improperly stored resin may lose its functional groups, leading to poor separation. Use fresh, properly conditioned resin. |
Solvent Extraction
Issue 1: Poor extraction efficiency of ⁵⁷Ni into the organic phase.
| Possible Cause | Suggested Solution |
| Incorrect Aqueous Phase Acidity | The distribution of nickel into the organic phase is highly dependent on the HCl concentration. Adjust the acidity of the aqueous phase to the optimal range for the chosen extractant. |
| Incomplete Phase Mixing | Insufficient vortexing or shaking will lead to incomplete extraction. Ensure vigorous mixing for an adequate amount of time to reach equilibrium. |
| Degradation of the Organic Extractant | The extractant (e.g., trioctylamine) can degrade over time or due to exposure to high radiation fields. Use a fresh solution of the extractant. |
| Presence of Competing Metal Ions | High concentrations of other metal ions that can be extracted by the chosen system may compete with ⁵⁷Ni, reducing its extraction efficiency. |
Issue 2: Difficulty back-extracting (stripping) ⁵⁷Ni from the organic phase.
| Possible Cause | Suggested Solution |
| Incorrect Stripping Solution | The acidity or composition of the stripping solution may not be suitable for efficiently back-extracting nickel. Typically, a dilute acid solution is used. |
| Formation of a Stable Emulsion | Emulsions can form at the interface of the aqueous and organic phases, trapping the ⁵⁷Ni. Try breaking the emulsion by centrifugation or by adding a small amount of a different solvent. |
| Incomplete Phase Separation | Allow sufficient time for the two phases to separate completely after mixing. Centrifugation can aid in achieving a clean separation. |
Quantitative Data
Table 1: Distribution Coefficients (Kd) of Ni(II) and Co(II) on Anion Exchange Resin (e.g., Dowex-1) in Hydrochloric Acid.
| HCl Concentration (M) | Kd of Ni(II) | Kd of Co(II) |
| 12 | ~1 | >100 |
| 10 | ~5 | >100 |
| 8 | ~10 | ~100 |
| 6 | ~5 | ~50 |
| 4 | <1 | ~10 |
| 2 | <1 | <1 |
Note: These are approximate values and can vary depending on the specific resin and experimental conditions. Data is synthesized from established principles of ion exchange chromatography for these elements.
Table 2: Typical Separation Factors for Ni/Co in Solvent Extraction Systems.
| Organic Extractant | Aqueous Phase | Approximate Separation Factor (β = D_Co / D_Ni) |
| Trioctylamine (TOA) | > 6 M HCl | > 100 |
| Alamine 336 | > 8 M HCl | > 50 |
Note: The separation factor is the ratio of the distribution coefficients of cobalt and nickel. A high separation factor indicates a good separation.
Experimental Protocols
Detailed Methodology for Anion Exchange Chromatography of ⁵⁷Ni
-
Target Dissolution: Dissolve the irradiated cobalt target in concentrated hydrochloric acid (e.g., 12 M HCl). Heat gently if necessary to ensure complete dissolution.
-
Column Preparation: Prepare an anion exchange column (e.g., Dowex-1 or similar) by washing it with several column volumes of 12 M HCl to condition the resin.
-
Sample Loading: Once the target is fully dissolved and cooled to room temperature, carefully load the solution onto the top of the prepared anion exchange column.
-
Elution of Nickel: Elute the ⁵⁷Ni from the column using a lower concentration of hydrochloric acid (e.g., 4 M HCl). Nickel, as a non-anionic or weakly anionic chloride complex at this concentration, will pass through the column.[2] Collect the eluate in fractions.
-
Elution of Cobalt: After the nickel has been completely eluted, the cobalt, which is strongly retained as an anionic chloride complex, can be eluted using a very dilute acid (e.g., 0.5 M HCl) or water.
-
Quality Control: Analyze the collected ⁵⁷Ni fractions for radionuclidic purity using gamma spectroscopy and for radiochemical purity using radio-TLC.
Detailed Methodology for Solvent Extraction of ⁵⁷Ni
-
Aqueous Phase Preparation: Dissolve the irradiated cobalt target in a high concentration of hydrochloric acid (e.g., 8-10 M HCl).
-
Organic Phase Preparation: Prepare a solution of a suitable extractant, such as trioctylamine (TOA) or Alamine 336, in an organic solvent like toluene or xylene.
-
Extraction: In a separation funnel, combine the aqueous solution containing ⁵⁷Ni and the organic phase. Shake vigorously for several minutes to allow for the extraction of the cobalt chloride complex into the organic phase, leaving the ⁵⁷Ni in the aqueous phase.
-
Phase Separation: Allow the two phases to separate completely. The aqueous phase containing the purified ⁵⁷Ni can then be collected.
-
Washing (Optional): The aqueous phase can be washed with fresh organic solvent to remove any residual cobalt.
-
Back-Extraction of Cobalt (for recovery): The cobalt can be stripped from the organic phase using a dilute acid solution if recovery of the target material is desired.
-
Quality Control: The purified ⁵⁷Ni solution should be analyzed for radionuclidic and radiochemical purity.
Visualizations
Caption: Experimental workflow for the production and purification of ⁵⁷Ni.
References
enhancing the stability of NI-57 in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of the novel kinase inhibitor NI-57 in solution.
Troubleshooting Guides
Issue 1: Rapid Degradation of NI-57 in Aqueous Buffers
Symptoms:
-
A rapid decrease in NI-57 concentration over time as measured by HPLC.
-
Appearance of new peaks in the chromatogram, indicating degradation products.
-
Loss of biological activity in functional assays.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Hydrolysis | Optimize the pH of the buffer. NI-57 may be susceptible to pH-dependent hydrolysis. | pH Screening Protocol: Prepare a series of buffers (e.g., citrate, phosphate, Tris) across a pH range of 3-9. Dissolve NI-57 in each buffer at a known concentration. Incubate samples at desired experimental temperatures (e.g., 4°C, 25°C, 37°C). Analyze samples by reverse-phase HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation at each pH. |
| Oxidation | Add antioxidants to the solution. NI-57 may have functional groups prone to oxidation. | Antioxidant Screening Protocol: Prepare solutions of NI-57 in the optimal buffer determined from the pH screening. Add various antioxidants (e.g., ascorbic acid, DTT, TCEP) at different concentrations. Include a no-antioxidant control. Incubate samples and analyze by HPLC-MS to monitor for the disappearance of NI-57 and the appearance of oxidized adducts. |
| Photodegradation | Protect the solution from light. | Photostability Testing Protocol: Prepare NI-57 solutions in clear and amber vials. Expose the clear vials to a controlled light source (e.g., a photostability chamber) while keeping the amber vials in the dark as a control. Analyze samples by HPLC at regular intervals to compare the degradation rates. |
Issue 2: Poor Solubility and Precipitation of NI-57
Symptoms:
-
Visible precipitate or cloudiness in the solution.
-
Inconsistent results in biological assays due to variable compound concentration.
-
Difficulty in preparing stock solutions at the desired concentration.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Low Intrinsic Solubility | Use co-solvents to increase solubility. | Co-solvent Screening Protocol: Prepare a concentrated stock solution of NI-57 in a water-miscible organic solvent (e.g., DMSO, ethanol). Titrate small amounts of this stock into the aqueous buffer while monitoring for precipitation. Systematically test different percentages of co-solvents (e.g., 1%, 5%, 10% DMSO) to find the minimum concentration required to maintain solubility without impacting the biological assay. |
| Aggregation | Incorporate non-ionic surfactants. | Surfactant Screening Protocol: Prepare NI-57 solutions in the presence of various non-ionic surfactants (e.g., Tween-80, Polysorbate 20) at concentrations above and below their critical micelle concentration (CMC). Assess solubility and stability over time using visual inspection and HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of NI-57?
A1: For initial stock solutions, we recommend using anhydrous dimethyl sulfoxide (DMSO). NI-57 exhibits good solubility in DMSO, and this allows for the preparation of concentrated stocks (e.g., 10-50 mM) that can be diluted into aqueous buffers for final experiments. Always store DMSO stocks at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q2: How can I prevent the degradation of NI-57 during long-term storage?
A2: For long-term storage, NI-57 should be stored as a lyophilized powder at -20°C or below in a desiccated environment. If storing in solution, use an anhydrous organic solvent like DMSO and store at -80°C. For aqueous solutions intended for short-term use, prepare them fresh and store them at 4°C, protected from light. The stability in aqueous buffers can be enhanced by optimizing the pH and considering the addition of cryoprotectants like glycerol for frozen storage.[[“]][2][[“]]
Q3: My NI-57 solution is showing a yellow discoloration over time. What could be the cause?
A3: A yellow discoloration often indicates oxidative degradation of the compound. We recommend degassing your buffers and adding an antioxidant such as ascorbic acid or TCEP to your solution. Additionally, ensure that the solution is protected from light, as photodegradation can sometimes lead to colored byproducts.
Q4: Can I use NI-57 in cell culture media for multi-day experiments?
A4: The stability of NI-57 in complex cell culture media over several days can be a concern. We recommend conducting a preliminary stability test. Add NI-57 to the cell culture medium you plan to use (including serum) and incubate under your experimental conditions (37°C, 5% CO2). Collect aliquots at different time points (e.g., 0, 24, 48, 72 hours) and analyze the concentration of NI-57 by HPLC or LC-MS. This will help you determine if you need to replenish the compound during your experiment.
Visual Guides
Caption: Workflow for NI-57 Stability Assessment.
Caption: Troubleshooting Logic for NI-57 Instability.
References
- 1. Strategies to enhance pharmaceutical formulation stability - Consensus [consensus.app]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to enhance pharmaceutical formulation stability - Consensus [consensus.app]
Technical Support Center: Handling ⁵⁷Ni Contamination
This center provides guidance for researchers, scientists, and drug development professionals on safely managing and troubleshooting radioactive contamination involving Nickel-57 (⁵⁷Ni).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with ⁵⁷Ni.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpectedly high radiation readings in a "clean" area. | - Inadequate shielding. - Cross-contamination from gloves, lab coat, or equipment. - Aerosolization of the ⁵⁷Ni compound. | 1. Verify with a survey meter: Confirm the readings are above background levels. 2. Isolate the area: Prevent further spread of contamination. 3. Check personal protective equipment (PPE): Survey your gloves and lab coat for contamination. If contaminated, remove and dispose of them as radioactive waste.[1] 4. Survey nearby equipment: Check centrifuges, vortexers, and other equipment for contamination. 5. Review handling procedures: Ensure that all work with ⁵⁷Ni is performed in a designated radioactive work area with appropriate shielding. |
| Personal contamination detected on skin or clothing. | - Splash or spill of ⁵⁷Ni solution. - Puncture of gloves. - Improper removal of PPE. | 1. IMMEDIATELY REMOVE CONTAMINATED CLOTHING: Place it in a labeled radioactive waste bag. 2. WASH AFFECTED SKIN: Use lukewarm water and a mild soap. Do not scrub harshly, as this can abrade the skin and increase absorption.[1] 3. RESURVEY THE AFFECTED AREA: Continue washing and resurveying until the reading is at or near background levels. 4. SEEK MEDICAL ATTENTION: Report the incident to your institution's Radiation Safety Officer (RSO) and seek medical advice. 5. DOCUMENT THE INCIDENT: Record the date, time, isotope, estimated activity, and location of the contamination. |
| Difficulty decontaminating a surface. | - Porous surface material (e.g., wood, unsealed concrete). - Chemical form of the ⁵⁷Ni is highly adherent. - The cleaning agent is ineffective. | 1. Use an appropriate decontamination solution: Commercial radioactive decontaminants are often more effective than standard lab cleaners.[1] 2. Clean from the outside in: Start at the edges of the contaminated area and work your way inward to prevent spreading.[2] 3. Use disposable, absorbent materials: Paper towels or absorbent pads should be used and disposed of as radioactive waste after a single wipe.[1] 4. Consider the surface: For non-porous surfaces like stainless steel or glass, repeated cleaning may be effective. For porous surfaces, it may be necessary to remove and dispose of the contaminated material. 5. Consult your RSO: If decontamination is unsuccessful after several attempts, consult your Radiation Safety Officer for guidance on more aggressive cleaning methods or disposal. |
| Radioactive waste container is full or improperly segregated. | - Lack of awareness of waste disposal protocols. - Insufficient supply of appropriate waste containers. | 1. Do not overfill waste containers. 2. Segregate waste by half-life: Given ⁵⁷Ni's short half-life of 35.60 hours, it should be segregated from long-lived isotopes.[3][4] This allows for decay-in-storage and reduces disposal costs. 3. Label waste containers clearly: Include the isotope (⁵⁷Ni), the date, and the activity level. 4. Contact your RSO for waste pickup: Follow your institution's procedures for radioactive waste disposal. |
Frequently Asked Questions (FAQs)
Q1: What are the primary radiological hazards associated with ⁵⁷Ni?
A1: The primary hazards are exposure to gamma radiation and the potential for internal contamination through inhalation or ingestion. ⁵⁷Ni decays by electron capture and positron emission to Cobalt-57 (⁵⁷Co).[3][5] This decay process emits gamma rays and positrons, which annihilate to produce additional gamma rays.[6]
Q2: What type of shielding is required for working with ⁵⁷Ni?
A2: Due to the emission of high-energy gamma rays, lead or other high-density materials are the most effective shielding. The required thickness will depend on the activity of the ⁵⁷Ni being used. Always consult with your institution's Radiation Safety Officer to ensure your shielding is adequate.
Q3: What is the half-life of ⁵⁷Ni, and how does that affect safety and disposal?
A3: The half-life of ⁵⁷Ni is approximately 35.60 hours.[3][4][7] This relatively short half-life means that the radioactivity will decay significantly in a matter of days. For waste disposal, this allows for a "decay-in-storage" policy where the waste is held in a secure, shielded location until the radioactivity has decayed to background levels, at which point it can be disposed of as non-radioactive waste.[1]
Q4: What are the immediate steps to take in case of a ⁵⁷Ni spill?
A4: In the event of a spill, follow the "S.W.I.M." protocol:
-
S top the work.
-
W arn others in the area.
-
I solate the contaminated area.
-
M inimize your exposure.
Immediately notify your laboratory supervisor and your institution's Radiation Safety Officer.[2][8]
Q5: How do I properly survey for ⁵⁷Ni contamination?
A5: A Geiger-Müller (GM) survey meter with a pancake probe is suitable for detecting ⁵⁷Ni contamination. For more accurate measurements, a sodium iodide (NaI) scintillation detector can be used to identify the specific gamma energies emitted during the decay of ⁵⁷Ni. Regular surveys of your work area, hands, and clothing are essential to prevent the spread of contamination.[1]
Quantitative Data for ⁵⁷Ni
| Property | Value |
| Half-Life | 35.60 (6) hours[3][4] |
| Decay Mode | Electron Capture (EC) and Positron Emission (β+)[5] |
| Primary Decay Product | Cobalt-57 (⁵⁷Co)[3] |
| Major Gamma Ray Energies | 127.164 keV (16.7%), 1377.63 keV (81.7%)[6] |
| Specific Activity | 5.816 x 10¹⁶ Bq/g[3] |
Experimental Protocols
Protocol 1: Routine Surface Contamination Survey
-
Equipment: Calibrated Geiger-Müller survey meter with a pancake probe.
-
Procedure: a. Before starting work, measure the background radiation level in a clean area. b. After completing work with ⁵⁷Ni, and before leaving the work area, slowly pass the probe about 1-2 cm from the surfaces to be surveyed (benchtop, floor, equipment, etc.). c. Move the probe at a rate of approximately 2 inches per second.[2] d. Any reading that is twice the background level should be considered contaminated. e. Document the survey results in a logbook.
Protocol 2: Decontamination of Non-Porous Surfaces
-
Materials: Disposable gloves, lab coat, safety glasses, absorbent paper towels, appropriate decontamination solution (e.g., Radiacwash), radioactive waste bags.
-
Procedure: a. Don appropriate PPE. b. Place absorbent paper towels over the spill to prevent it from spreading.[2] c. Spray the decontamination solution onto a clean paper towel. d. Wipe the contaminated area from the outside in, using a single pass for each towel.[2] e. Place the used paper towels in a designated radioactive waste bag. f. Resurvey the area with a GM meter. g. Repeat steps c-f until the survey meter reading is at or near background levels. h. Dispose of all contaminated materials in the radioactive waste. i. Remove and dispose of gloves and wash hands thoroughly.
Visualizations
Caption: Workflow for responding to a ⁵⁷Ni contamination event.
References
Validation & Comparative
A Comparative Guide to ⁵⁷Ni and Other Radioisotopes for Positron Emission Tomography (PET) Imaging
For Researchers, Scientists, and Drug Development Professionals
Positron Emission Tomography (PET) remains a cornerstone of molecular imaging in both preclinical research and clinical diagnostics. The choice of radioisotope is paramount to the success of PET imaging studies, directly influencing image quality, experimental feasibility, and dosimetry. While Fluorine-18 (¹⁸F) continues to dominate the landscape, there is a growing interest in alternative radionuclides with properties better suited for specific applications, such as longer-lived isotopes for tracking slow biological processes. This guide provides a comparative overview of the lesser-explored radioisotope Nickel-57 (⁵⁷Ni) alongside established and emerging PET isotopes, offering a resource for researchers considering novel radiotracer development.
Physical Properties of PET Radioisotopes: A Comparative Analysis
The fundamental characteristics of a radioisotope dictate its suitability for PET imaging. These include its half-life, positron emission branching ratio (the percentage of decays that produce a positron), and the energy of the emitted positron. A comprehensive comparison of these properties for ⁵⁷Ni and other relevant radioisotopes is presented below.
| Radioisotope | Half-life | Positron Branching Ratio (%) | Maximum Positron Energy (MeV) | Mean Positron Range in Water (mm) |
| ⁵⁷Ni | ~35.6 hours | ~50% | 1.84 | ~3.4 |
| ¹⁸F | 109.8 minutes | 96.7% | 0.634 | ~0.6 |
| ⁶⁴Cu | 12.7 hours | 17.8% | 0.653 | ~0.7 |
| ⁶⁸Ga | 67.7 minutes | 89% | 1.899 | ~3.5 |
| ⁸⁹Zr | 78.4 hours | 22.7% | 0.396 (mean) | ~1.1 |
| ⁵⁵Co | 17.5 hours | 76% | 1.5 | ~2.5 |
Note: The data for ⁵⁷Ni is based on available nuclear data, though experimental validation for PET imaging applications is limited.
In-Depth Isotope Profiles
Nickel-57 (⁵⁷Ni)
With a half-life of approximately 35.6 hours, ⁵⁷Ni presents an attractive option for longitudinal studies that track biological processes over several days. Its decay primarily occurs through electron capture, with a significant positron emission branching ratio of about 50%. However, the high maximum positron energy of 1.84 MeV results in a longer mean positron range in tissue, which can theoretically limit the achievable image resolution compared to isotopes with lower positron energies like ¹⁸F and ⁶⁴Cu. To date, preclinical or clinical PET imaging studies utilizing ⁵⁷Ni have not been widely reported in the scientific literature, making it a novel candidate for future research.
Established and Emerging Alternatives
-
Fluorine-18 (¹⁸F): The gold standard in clinical PET, ¹⁸F boasts a near-ideal half-life of 109.8 minutes for many metabolic and receptor-binding studies. Its low positron energy results in a short positron range and consequently, high-resolution images. The well-established production and radiolabeling chemistry of ¹⁸F further solidify its dominant position.
-
Copper-64 (⁶⁴Cu): The 12.7-hour half-life of ⁶⁴Cu makes it suitable for imaging processes that occur over a longer timeframe than is feasible with ¹⁸F. It has been successfully used in the development of radiopharmaceuticals for imaging cancer and other diseases. Its lower positron energy compared to ⁵⁷Ni offers better spatial resolution.
-
Gallium-68 (⁶⁸Ga): With a short half-life of 67.7 minutes, ⁶⁸Ga is readily available from a generator system, obviating the need for an on-site cyclotron. This accessibility has led to its widespread use in clinical settings, particularly for imaging neuroendocrine tumors. However, its higher positron energy can lead to lower resolution images compared to ¹⁸F.
-
Zirconium-89 (⁸⁹Zr): The long half-life of 78.4 hours makes ⁸⁹Zr ideal for tracking monoclonal antibodies and other large molecules that have slow pharmacokinetics. Its lower positron energy compared to ⁵⁷Ni is advantageous for image resolution.
-
Cobalt-55 (⁵⁵Co): As a potential alternative to ⁵⁷Ni, ⁵⁵Co has a half-life of 17.5 hours and a high positron branching ratio of 76%. Its positron energy is also lower than that of ⁵⁷Ni, suggesting the potential for better image quality. Preclinical studies have demonstrated the feasibility of using ⁵⁵Co for PET imaging.
Experimental Methodologies: A General Framework
While specific experimental protocols for ⁵⁷Ni are not yet established, the general workflow for preclinical PET imaging with a novel radiometal would follow a similar path to that of other metallic radioisotopes like ⁶⁴Cu, ⁶⁸Ga, and ⁵⁵Co.
Radioisotope Production
⁵⁷Ni can be produced via the ⁵⁸Ni(p,d)⁵⁷Ni or ⁵⁴Fe(α,n)⁵⁷Ni nuclear reactions using a medical cyclotron. The target material is irradiated with a proton or alpha particle beam, and the resulting ⁵⁷Ni is then chemically separated and purified to ensure it is free of other metallic impurities and suitable for radiolabeling.
Radiolabeling
The purified ⁵⁷Ni, in the form of [⁵⁷Ni]NiCl₂, is then used to label a targeting molecule. This typically involves the use of a bifunctional chelator, which is a molecule that can bind to both the radioisotope and the targeting biomolecule (e.g., a peptide, antibody, or small molecule). The choice of chelator is critical to ensure the stable incorporation of the nickel ion and prevent its release in vivo. Common chelators used for other radiometals that could be adapted for ⁵⁷Ni include DOTA, NOTA, and their derivatives. The radiolabeling efficiency is optimized by adjusting parameters such as pH, temperature, and reaction time.
In Vitro and In Vivo Evaluation
Before in vivo imaging, the radiolabeled compound undergoes in vitro characterization to assess its stability in serum and its binding affinity to the target of interest. For in vivo studies, the radiotracer is administered to an appropriate animal model of the disease being studied. Dynamic or static PET scans are then acquired to visualize the biodistribution of the radiotracer over time.
A generalized workflow for the development and evaluation of a novel PET radiotracer is depicted below.
Signaling Pathways and Applications
The choice of a PET radioisotope is intrinsically linked to the biological question being addressed. For instance, a researcher studying the expression of a specific cell surface receptor would label a ligand for that receptor with a suitable radioisotope. The subsequent PET scan would visualize the location and density of these receptors.
The diagram below illustrates a simplified signaling pathway that could be interrogated using a PET radiotracer. A radiolabeled ligand binds to a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade. PET imaging can quantify the in vivo binding of this ligand, providing insights into receptor density and drug occupancy.
Conclusion
⁵⁷Ni holds theoretical promise as a long-lived PET radioisotope for preclinical imaging, primarily due to its 35.6-hour half-life. However, the lack of experimental data on its imaging performance and established radiolabeling protocols currently limits its practical application. Its high positron energy may also pose a challenge to achieving high-resolution images. In contrast, isotopes like ⁶⁴Cu, ⁸⁹Zr, and ⁵⁵Co offer more established alternatives for longitudinal PET studies. Further research is warranted to fully characterize the in vivo properties of ⁵⁷Ni and to develop robust radiochemistry for its incorporation into targeting molecules. Such studies will be crucial in determining whether ⁵⁷Ni can emerge as a valuable tool in the ever-expanding toolbox of PET radiopharmaceuticals.
Unveiling the Specificity of NI-57 for BRPF1: A Comparative Guide for Researchers
For researchers in epigenetics and drug discovery, the precise validation of chemical probes is paramount. This guide provides a comprehensive comparison of NI-57, a known inhibitor of the BRPF (Bromodomain and PHD Finger-containing) family, with other key BRPF1 inhibitors. By presenting supporting experimental data, detailed protocols, and pathway visualizations, this document serves as a critical resource for scientists evaluating the specificity and utility of NI-57 in their research.
Executive Summary
NI-57 is a potent, cell-permeable chemical probe that targets the bromodomains of the BRPF family, exhibiting inhibitory activity against BRPF1, BRPF2, and BRPF3. While it displays good selectivity against the broader bromodomain family, particularly the BET subfamily, it is accurately characterized as a pan-BRPF inhibitor. For studies requiring specific inhibition of BRPF1, alternative compounds such as GSK6853 and PFI-4 offer greater selectivity. This guide provides a detailed comparison of NI-57 with these alternatives, offering researchers the data needed to select the most appropriate chemical tool for their experimental goals.
Comparative Analysis of BRPF1 Inhibitors
The following tables summarize the in vitro binding affinity and inhibitory activity of NI-57 and its key comparators against BRPF family members and common off-targets.
Table 1: In Vitro Binding Affinity (Kd) of BRPF Inhibitors
| Compound | BRPF1 (nM) | BRPF2 (nM) | BRPF3 (nM) | BRD9 (nM) | Assay | Reference |
| NI-57 | 31 | 108 | 408 | 1000 | ITC | [1] |
| OF-1 | 100 | 500 | 2400 | >10000 | ITC | [2] |
| GSK6853 | 0.3 (pKd 9.5) | >5000 | >5000 | >5000 | BROMOscan | [3] |
| PFI-4 | 240 (IC50) | >10000 | >10000 | >10000 | NanoBRET | [1] |
Table 2: In Vitro Inhibitory Activity (IC50) of BRPF Inhibitors
| Compound | BRPF1 (nM) | BRPF2 (nM) | BRPF3 (nM) | Assay | Reference |
| NI-57 | 114 | - | - | AlphaScreen | [1] |
| GSK5959 | 80 | >8000 | >80000 | AlphaScreen | [4] |
| BAY-299 | - | 67 | >2000 | TR-FRET | [5] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the BRPF1 signaling pathway and a general workflow for inhibitor validation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended as a general guide and may require optimization for specific experimental conditions.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of an inhibitor to BRPF1.
Protocol:
-
Protein and Ligand Preparation:
-
Express and purify the BRPF1 bromodomain construct.
-
Dialyze the protein extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve the inhibitor (e.g., NI-57) in the same dialysis buffer to the desired concentration.
-
Degas both protein and inhibitor solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the BRPF1 protein solution (typically 10-20 µM) into the sample cell of the calorimeter.
-
Load the inhibitor solution (typically 100-200 µM) into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.
-
Differential Scanning Fluorimetry (DSF)
Objective: To assess the thermal stabilization of BRPF1 upon inhibitor binding.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a master mix containing the BRPF1 protein (e.g., 2 µM) and a fluorescent dye (e.g., SYPRO Orange at 5x concentration) in DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Dispense the master mix into a 96- or 384-well PCR plate.
-
Add the inhibitor (e.g., NI-57) at various concentrations to the wells. Include a DMSO control.
-
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
Determine the melting temperature (Tm), which is the inflection point of the curve.
-
Calculate the thermal shift (ΔTm) as the difference in Tm between the inhibitor-treated and DMSO control samples.
-
AlphaScreen Assay
Objective: To measure the inhibitory potency (IC50) of a compound against the BRPF1-histone interaction.
Protocol:
-
Reagent Preparation:
-
Use a biotinylated histone peptide (e.g., H3K14ac) and a GST-tagged BRPF1 bromodomain construct.
-
Prepare a dilution series of the inhibitor (e.g., NI-57) in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, combine the GST-BRPF1, biotinylated histone peptide, and the inhibitor at various concentrations.
-
Incubate at room temperature to allow for binding.
-
Add Glutathione Donor beads and Streptavidin Acceptor beads.
-
Incubate in the dark to allow for bead association.
-
-
Signal Detection and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the AlphaScreen signal against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an inhibitor with BRPF1 in a cellular context.
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., HEK293T) to confluency.
-
Treat the cells with the inhibitor (e.g., NI-57) or DMSO vehicle for a specified time (e.g., 1 hour).
-
-
Heat Treatment and Lysis:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Analysis:
-
Separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting using an antibody specific for BRPF1.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Plot the percentage of soluble BRPF1 against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Fluorescence Recovery After Photobleaching (FRAP)
Objective: To measure the effect of an inhibitor on the chromatin dissociation of BRPF1.
Protocol:
-
Cell Transfection and Treatment:
-
Transfect cells with a plasmid expressing a fluorescently tagged BRPF1 (e.g., GFP-BRPF1).
-
Treat the cells with the inhibitor (e.g., NI-57) or DMSO.
-
-
Photobleaching and Imaging:
-
Identify a region of interest (ROI) within the nucleus.
-
Acquire pre-bleach images.
-
Photobleach the ROI using a high-intensity laser.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached region.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the ROI over time.
-
Normalize the data to account for photobleaching during image acquisition.
-
Fit the recovery curve to a suitable model to determine the mobile fraction and the half-time of recovery. An increased mobile fraction and faster recovery indicate displacement of BRPF1 from chromatin.
-
Conclusion
The validation of chemical probe specificity is a cornerstone of rigorous biomedical research. While NI-57 is a valuable tool for studying the BRPF family of bromodomains, its pan-inhibitory profile necessitates careful consideration of the experimental context. For studies demanding high selectivity for BRPF1, compounds like GSK6853 represent a more targeted approach. The data and protocols presented in this guide are intended to empower researchers to make informed decisions in selecting and utilizing BRPF1 inhibitors, ultimately leading to more robust and reproducible scientific findings.
References
- 1. Selective Targeting of Bromodomains of the Bromodomain-PHD Fingers Family Impairs Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSK6853 - Amerigo Scientific [amerigoscientific.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BAY 299 | Scientist.com [app.scientist.com]
A Comparative Analysis of ⁵⁷Ni and ⁶³Ni in Tracer Studies: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate radioisotope is a critical step in designing effective tracer studies. This guide provides a comprehensive comparative analysis of two nickel radioisotopes, ⁵⁷Ni and ⁶³Ni, to aid in the selection process for various research applications. By examining their distinct physical properties and detection methods, this document outlines the unique advantages and disadvantages of each isotope, supported by experimental data and detailed protocols.
Key Properties and Comparison
The fundamental differences between ⁵⁷Ni and ⁶³Ni lie in their half-lives, decay modes, and the types of radiation they emit. These characteristics dictate their suitability for different experimental designs and analytical techniques.
| Property | ⁵⁷Ni | ⁶³Ni |
| Half-life | ~36 hours | 100.1 years |
| Decay Mode | Electron Capture & β+ (positron) emission | Pure β- (beta) emission |
| Primary Emissions | Gamma (γ) rays (127 keV, 1378 keV, 1919 keV), Positrons (β+) | Beta (β-) particles (Emax = 66.95 keV) |
| Detection Method | Gamma Spectrometry | Liquid Scintillation Counting (LSC) |
| Specific Activity | High | Relatively Lower |
In-Depth Isotope Analysis
Nickel-57 (⁵⁷Ni): The Short-Lived Gamma Emitter
With a half-life of approximately 36 hours, ⁵⁷Ni is a short-lived radioisotope. Its primary advantage lies in its decay characteristics, which include the emission of gamma rays at specific energies. This allows for its detection and quantification using gamma spectrometry, a non-destructive technique that can often be performed on intact samples.
The short half-life of ⁵⁷Ni is a significant benefit for studies where long-term radioactive contamination is a concern. The radioactivity of the tracer diminishes rapidly, minimizing disposal costs and potential environmental impact. This characteristic is particularly valuable in in-vivo studies or when working in environments with strict regulations on radioactive materials.
However, the short half-life also presents logistical challenges. ⁵⁷Ni must be produced in proximity to where it will be used, typically in a cyclotron, and experiments must be planned and executed within a tight timeframe.
Nickel-63 (⁶³Ni): The Long-Lived Beta Emitter
In contrast, ⁶³Ni has a very long half-life of 100.1 years and decays through the emission of low-energy beta particles.[1] This long half-life provides experimental flexibility, as the tracer can be stored for extended periods without significant decay, and it allows for the study of slow biological or environmental processes over long durations.
The low-energy beta particles emitted by ⁶³Ni do not penetrate far, which can be an advantage in terms of radiation safety for the user. However, this also means that detection requires more invasive sample preparation. Liquid Scintillation Counting (LSC) is the standard method for quantifying ⁶³Ni, which necessitates the dissolution or suspension of the sample in a scintillation cocktail.[1] This process is destructive to the sample.
Applications in Tracer Studies
The distinct properties of ⁵⁷Ni and ⁶³Ni make them suitable for different types of tracer studies.
-
⁵⁷Ni is well-suited for:
-
Short-term kinetic studies: Investigating the rapid uptake, distribution, and metabolism of nickel in biological systems.
-
In-vivo imaging: Its gamma emissions have the potential for use in single-photon emission computed tomography (SPECT) to visualize the localization of nickel in living organisms.
-
Studies with sensitive biological systems: The rapid decay minimizes the total radiation dose delivered to the subject.
-
-
⁶³Ni is the tracer of choice for:
-
Long-term environmental studies: Tracking the fate and transport of nickel in soil, water, and ecosystems over extended periods.
-
Biochemical assays: Its long half-life makes it a reliable tracer for in-vitro studies of enzyme kinetics, protein binding, and cellular uptake where experiments may be conducted over several days or weeks.
-
Metabolic studies in stable systems: Investigating the slow accumulation and turnover of nickel in tissues and organs.
-
Experimental Protocols
Workflow for a Tracer Study
Caption: A generalized workflow for a tracer study using either ⁵⁷Ni or ⁶³Ni.
Detection Protocol for ⁵⁷Ni (Gamma Spectrometry)
Gamma spectrometry is a non-destructive technique used to identify and quantify gamma-emitting radionuclides like ⁵⁷Ni.
-
Sample Placement: The collected sample is placed in a suitable container (e.g., a vial or test tube) and positioned at a calibrated distance from a high-purity germanium (HPGe) detector.
-
Data Acquisition: The detector measures the energy of the gamma rays emitted by the sample. The output is a spectrum showing the number of counts versus gamma-ray energy.
-
Spectrum Analysis: The characteristic gamma-ray peaks of ⁵⁷Ni (127 keV, 1378 keV, and 1919 keV) are identified in the spectrum.
-
Quantification: The activity of ⁵⁷Ni in the sample is determined by comparing the net peak areas to a calibration standard of known ⁵⁷Ni activity measured in the same geometry.
Caption: Workflow for the detection of ⁵⁷Ni using gamma spectrometry.
Detection Protocol for ⁶³Ni (Liquid Scintillation Counting)
Liquid Scintillation Counting (LSC) is a sensitive method for detecting beta-emitting radionuclides like ⁶³Ni.
-
Sample Digestion/Solubilization: The sample is treated with appropriate reagents (e.g., strong acids, tissue solubilizers) to ensure it is in a liquid form that is compatible with the scintillation cocktail.
-
Cocktail Addition: A specialized liquid scintillation cocktail is added to the prepared sample in a scintillation vial. The cocktail contains fluors that emit light when they interact with the beta particles from ⁶³Ni.
-
Counting: The vial is placed in a liquid scintillation counter. Photomultiplier tubes within the instrument detect the light flashes (scintillations) and convert them into electrical pulses.
-
Quantification: The activity of ⁶³Ni is determined by the rate of the detected pulses. A quench curve, generated using standards of known ⁶³Ni activity, is used to correct for any reduction in light output due to interfering substances in the sample.
Caption: Workflow for the detection of ⁶³Ni using liquid scintillation counting.
Conclusion: Making the Right Choice
The choice between ⁵⁷Ni and ⁶³Ni for tracer studies is fundamentally driven by the specific research question and experimental constraints.
-
For short-term, dynamic studies where minimizing long-term radioactive contamination is paramount and non-destructive analysis is preferred, ⁵⁷Ni is the superior choice, despite the logistical challenges of its short half-life.
-
For long-term studies investigating slow processes, where experimental flexibility and a long-lasting tracer are required, ⁶³Ni is the established and more practical option, accepting the need for destructive sample analysis.
By carefully considering the trade-offs between half-life, radiation type, and detection methodology, researchers can select the optimal nickel radioisotope to achieve their scientific objectives with precision and safety.
References
Cross-Validation of NI-57 Activity in Diverse Assay Formats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of NI-57, a potent and selective inhibitor of the Bromodomain and PHD Finger (BRPF) family of proteins, across various biochemical and cellular assay platforms. The data presented herein facilitates the cross-validation of NI-57's inhibitory effects and offers detailed experimental protocols to support reproducible research in epigenetic drug discovery.
Introduction to NI-57 and the BRPF Family
NI-57 is a small molecule inhibitor targeting the bromodomains of the BRPF family, which includes BRPF1, BRPF2, and BRPF3.[1][2] These proteins act as essential scaffolding components of the MOZ (Monocytic Leukemia Zinc Finger) and MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes.[3] By assembling with other proteins such as ING5 (Inhibitor of Growth 5) and MEAF6 (MYST/Esa1-Associated Factor 6), the BRPF-containing complexes play a crucial role in regulating chromatin structure and gene expression through the acetylation of histone tails, particularly H3K23. Dysregulation of these complexes has been implicated in various diseases, including cancer, making them attractive therapeutic targets.
Comparative Analysis of NI-57 Activity
The inhibitory activity of NI-57 has been evaluated in a range of biochemical and cell-based assays. Biochemical assays directly measure the ability of NI-57 to disrupt the interaction between the BRPF bromodomain and its acetylated histone ligand. In contrast, cell-based assays provide insights into the inhibitor's performance in a more physiologically relevant environment, assessing factors such as cell permeability and target engagement within living cells.
Below is a summary of the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for NI-57 against the BRPF family members in various assay formats.
| Target | Assay Type | Method | IC50 / Kd (nM) | Reference |
| BRPF1 | Biochemical | - | IC50 = 3.1 | [2] |
| BRPF2 | Biochemical | - | IC50 = 46 | [2] |
| BRPF3 | Biochemical | - | IC50 = 140 | [2] |
| BRPF1B | Biochemical | Binding Assay | Kd = 31 | [1] |
| BRPF2 | Biochemical | Binding Assay | Kd = 108 | [1] |
| BRPF3 | Biochemical | Binding Assay | Kd = 408 | [1] |
Note: Specific biochemical assay methods for the IC50 values were not detailed in the source material.
Experimental Protocols
Detailed methodologies for key assays are provided below to enable the replication and validation of NI-57's activity.
Biochemical Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the binding of the BRPF bromodomain to an acetylated histone peptide.
-
Materials:
-
Recombinant BRPF1 bromodomain protein (GST-tagged)
-
Biotinylated histone H4 acetylated at lysine 12 (H4K12ac) peptide
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 1 mM DTT
-
-
Procedure:
-
Prepare a serial dilution of NI-57 in assay buffer.
-
In a 384-well plate, add the NI-57 dilutions.
-
Add the GST-BRPF1 protein and biotinylated H4K12ac peptide to the wells.
-
Incubate for 30 minutes at room temperature.
-
Add the Europium-labeled anti-GST antibody and Streptavidin-APC.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.
-
Calculate the TR-FRET ratio and determine IC50 values from the dose-response curve.
-
2. AlphaScreen Assay
This bead-based proximity assay also measures the disruption of the BRPF1-histone interaction.
-
Materials:
-
Recombinant BRPF1 bromodomain protein (His-tagged)
-
Biotinylated histone H4 acetylated at lysine 12 (H4K12ac) peptide
-
Nickel Chelate (Ni-NTA) Donor Beads
-
Streptavidin Acceptor Beads
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 1 mM DTT
-
-
Procedure:
-
Prepare serial dilutions of NI-57.
-
In a 384-well plate, add NI-57, His-BRPF1 protein, and the biotinylated H4K12ac peptide.
-
Incubate for 30 minutes at room temperature.
-
Add Ni-NTA Donor beads and incubate for 60 minutes in the dark.
-
Add Streptavidin Acceptor beads and incubate for another 30 minutes in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Analyze the data to determine the IC50 values.
-
Cell-Based Assays
1. NanoBRET™ Target Engagement Assay
This assay measures the engagement of NI-57 with BRPF1 in live cells.
-
Materials:
-
HEK293 cells
-
NanoLuc®-BRPF1 fusion vector
-
HaloTag®-Histone H3.3 fusion vector
-
NanoBRET™ 618 Ligand (fluorescent tracer)
-
Nano-Glo® Substrate
-
Opti-MEM™ I Reduced Serum Medium
-
-
Procedure:
-
Co-transfect HEK293 cells with NanoLuc®-BRPF1 and HaloTag®-Histone H3.3 vectors.
-
Plate the transfected cells in a 96-well plate.
-
Add the NanoBRET™ 618 Ligand to the cells.
-
Add serial dilutions of NI-57 to the wells.
-
Incubate at 37°C and 5% CO2.
-
Add the Nano-Glo® Substrate.
-
Measure the donor emission at 460 nm and acceptor emission at 618 nm using a BRET-capable plate reader.
-
Calculate the NanoBRET™ ratio to determine target engagement.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: BRPF1 as a scaffold in the MOZ/MORF complex and the inhibitory action of NI-57.
Caption: Workflow for the TR-FRET biochemical assay to measure NI-57 activity.
References
Independent Verification of NI-57 Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of the binding affinity of NI-57, a selective inhibitor of the BRPF (Bromodomain and PHD Finger-containing) protein family. The data presented here is compiled from both supplier-provided information and independent academic research, offering a comprehensive overview for researchers in epigenetics and drug discovery. We also compare NI-57 to other known BRPF inhibitors to provide context for its potency and selectivity.
Comparative Binding Affinity of BRPF Inhibitors
The following table summarizes the binding affinities (Kd and IC50 values) of NI-57 and other selective BRPF inhibitors. Lower values indicate higher potency.
| Compound | Target(s) | Kd (nM) | IC50 (nM) | Assay Method(s) | Source |
| NI-57 | BRPF1B, BRPF2, BRPF3 | 31 (BRPF1B), 108 (BRPF2), 408 (BRPF3) | 114 | Isothermal Titration Calorimetry (ITC), ALPHAscreen | [1][2] |
| OF-1 | BRPF1B, BRPF2, BRPF3 | 100 (BRPF1B), 500 (BRPF2), 2400 (BRPF3) | 270 | ALPHAscreen | [1] |
| PFI-4 | BRPF1B | 13 | 172 | ALPHAscreen | [1] |
| GSK5959 | BRPF1B | pKd = 8.0 | pIC50 = 7.1 | Not Specified | [1] |
| GSK6853 | BRPF1 | 0.31 | 7.9 | BROMOscan, TR-FRET |
*pKd and pIC50 are logarithmic scale representations of Kd and IC50.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Isothermal Titration Calorimetry is a gold-standard biophysical technique used to measure the heat changes that occur during a binding event, allowing for the direct determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[3]
Principle: A solution of the ligand (e.g., NI-57) is titrated into a solution of the protein (e.g., BRPF1B bromodomain) at a constant temperature. The heat released or absorbed upon binding is measured by a sensitive microcalorimeter. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.
General Protocol:
-
Protein and Ligand Preparation:
-
The BRPF bromodomain protein is expressed and purified to homogeneity.
-
The protein is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
The inhibitor (e.g., NI-57) is dissolved in the same ITC buffer. The final concentration of DMSO, if used for solubilization, should be kept low and matched in both protein and ligand solutions.
-
The concentrations of the protein and ligand are accurately determined.
-
-
ITC Experiment Setup:
-
The sample cell is filled with the BRPF bromodomain solution (typically at a concentration of 10-50 µM).
-
The injection syringe is filled with the inhibitor solution (typically at a concentration 10-20 fold higher than the protein).
-
The system is allowed to equilibrate to the desired experimental temperature (e.g., 25°C).
-
-
Titration:
-
A series of small, sequential injections of the inhibitor solution into the protein solution are performed.
-
The heat change for each injection is measured.
-
Control experiments, such as injecting the inhibitor into the buffer alone, are performed to account for the heat of dilution.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
The heat of dilution is subtracted from the experimental data.
-
The resulting binding isotherm is fitted to an appropriate binding model (e.g., a one-site binding model) using software such as MicroCal Origin to determine the Kd, stoichiometry, and enthalpy of binding.
-
Visualizations
Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.
Caption: BRPF1's role in the MOZ/MORF histone acetyltransferase complex.
References
- 1. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Targeting of Bromodomains of the Bromodomain-PHD Fingers Family Impairs Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
A Comparative Analysis of the Cytotoxic Effects of NI-57 and Similar BRPF Bromodomain Inhibitors
In the landscape of epigenetic drug discovery, inhibitors targeting bromodomains have emerged as a promising class of therapeutics for various malignancies. This guide provides a comparative analysis of the cytotoxic effects of NI-57, a pan-inhibitor of the Bromodomain and PHD Finger-containing (BRPF) protein family, and other similar BRPF inhibitors, including OF-1, GSK5959, and IACS-9571. This comparison is based on available experimental data on their potency, effects on cancer cell proliferation, and mechanisms of action.
Overview of BRPF Inhibitors
The BRPF family of proteins (BRPF1, BRPF2, and BRPF3) are crucial scaffolding components of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complexes. By recognizing acetylated lysine residues on histones, they play a pivotal role in chromatin remodeling and gene transcription. Dysregulation of BRPF1 has been implicated in the progression of several cancers, including liver, colon, and breast cancer, making it an attractive therapeutic target.[1]
NI-57 is characterized as a pan-BRPF inhibitor, meaning it targets multiple members of the BRPF family. While specific cytotoxic IC50 values for NI-57 are not widely published, it is reported to exhibit minimal cytotoxicity while moderately inhibiting the proliferation of certain cancer cell lines, such as those of MLL-rearranged acute leukemias, colon, lung, gastric, and hepatocellular cancers.[1] Its biochemical potency against BRPF1B has been determined with an IC50 of 114 nM in an ALPHAscreen assay.[1]
OF-1 is another pan-BRPF inhibitor with a distinct chemical scaffold from NI-57. It demonstrates inhibitory activity against BRPF1B, BRPF2, and BRPF3 with Kd values of 100 nM, 500 nM, and 2.4 µM, respectively.[2] Its IC50 value against BRPF1B in an ALPHAscreen assay is 270 nM.[1]
GSK5959 and its analog GSK6853 are selective inhibitors of BRPF1. GSK5959 has a reported IC50 of approximately 80 nM for BRPF1.[3] These compounds have been shown to exert antiproliferative effects in various cancer models, including liver and colon cancer.[4]
IACS-9571 is a potent dual inhibitor of TRIM24 and BRPF1. It binds to BRPF1 with a high affinity (Kd = 14 nM) and demonstrates cellular potency with an EC50 of 50 nM.[5][6][7]
Comparative Cytotoxic and Antiproliferative Effects
The cytotoxic and antiproliferative effects of these BRPF inhibitors vary depending on the compound's selectivity and the cancer cell type. The following table summarizes the available quantitative data.
| Compound | Target(s) | Assay Type | Value | Cell Line(s)/Target | Citation(s) |
| NI-57 | Pan-BRPF | ALPHAscreen | IC50: 114 nM | BRPF1B | [1] |
| Proliferation | Moderate Inhibition | MLL-rearranged acute leukemias, colon, lung, gastric, hepatocellular cancers | [1] | ||
| OF-1 | Pan-BRPF | ALPHAscreen | IC50: 270 nM | BRPF1B | [1] |
| Binding Affinity | Kd: 100 nM | BRPF1B | [2] | ||
| Binding Affinity | Kd: 500 nM | BRPF2 | [2] | ||
| Binding Affinity | Kd: 2.4 µM | BRPF3 | [2] | ||
| GSK5959 | BRPF1 | Biochemical | IC50: ~80 nM | BRPF1 | [3] |
| Proliferation | Antiproliferative | Liver and colon cancer cells | [4] | ||
| GSK6853 | BRPF1 | Biochemical | pIC50: 8.1 | BRPF1 | [3] |
| Proliferation | Antiproliferative | Ovarian cancer cells | [8] | ||
| IACS-9571 | BRPF1/TRIM24 | Binding Affinity | Kd: 14 nM | BRPF1 | [5][7] |
| Cellular | EC50: 50 nM | HeLa cells | [6] | ||
| Biochemical | IC50: 8 nM | TRIM24 | [5][9] |
Mechanisms of Cytotoxic Action
Inhibition of BRPF1 by these compounds has been shown to induce a range of cellular responses that contribute to their cytotoxic and antiproliferative effects. These mechanisms are often context-dependent, varying with the genetic background of the cancer cells.
Cell Cycle Arrest
A common outcome of BRPF1 inhibition is the arrest of the cell cycle, preventing cancer cells from progressing through the division process.
-
G1 Phase Arrest: Treatment with the BRPF1 inhibitor GSK5959 has been observed to cause cell cycle arrest at the G1 phase in liver cancer cells.[4] This is often associated with the downregulation of key cell cycle progression genes.
-
G2/M Phase Arrest: In other contexts, BRPF1 inhibition can lead to arrest at the G2/M checkpoint.[1]
Caption: Inhibition of BRPF1-mediated cell cycle progression.
Induction of Apoptosis
Several BRPF1 inhibitors have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells.
-
Inhibition of BRPF1 in ovarian and breast cancer cells has been shown to promote apoptosis.[1]
-
The mechanism often involves the activation of the caspase cascade, a family of proteases that execute the apoptotic program.
Caption: Apoptosis induction via BRPF1 inhibition.
Induction of Senescence
In some cellular contexts, such as in liver cancer, inhibition of BRPF1 can lead to cellular senescence, a state of irreversible growth arrest.[4]
Experimental Protocols
The evaluation of the cytotoxic effects of these compounds relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes.[10] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., NI-57 or similar inhibitors) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Caspase-3/7 Activity Assay for Apoptosis Detection
This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspases-3 and -7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[1]
Protocol:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat them with the test compounds as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the prepared reagent to each well of the plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis.
Conclusion
NI-57 and other BRPF inhibitors represent a promising class of epigenetic modulators with potential applications in cancer therapy. While NI-57 itself is reported to have minimal direct cytotoxicity, its ability to inhibit cell proliferation, along with the more pronounced cytotoxic effects of other BRPF inhibitors like GSK5959 and IACS-9571, highlights the therapeutic potential of targeting the BRPF family. The primary mechanisms of action appear to be the induction of cell cycle arrest and apoptosis, which are dependent on the specific inhibitor and the cancer cell type. Further research, particularly head-to-head studies with comprehensive IC50/GI50 data across a wide range of cancer cell lines, is necessary to fully elucidate the comparative cytotoxic profiles of these compounds and guide their clinical development.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BRPF1 inhibition reduces migration and invasion of metastatic ovarian cancer cells, representing a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
In Vivo Efficacy of NI-57 in Acute Myeloid Leukemia: A Comparative Analysis Against Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical in vivo efficacy of the BRPF1 inhibitor, NI-57, against the current standard of care for acute myeloid leukemia (AML) in patients unfit for intensive chemotherapy, the combination of venetoclax and azacitidine. This document summarizes available quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to offer an objective assessment for research and drug development professionals.
Executive Summary
In the landscape of AML therapeutics, particularly for older adults or those with comorbidities rendering them ineligible for intensive chemotherapy, the combination of venetoclax and azacitidine has become a cornerstone of treatment. This regimen has demonstrated significant improvements in remission rates and overall survival. Emerging therapeutic strategies, such as the inhibition of Bromodomain and PHD Finger-containing Protein 1 (BRPF1) by molecules like NI-57, offer a novel epigenetic approach to AML treatment. This guide synthesizes preclinical data to compare the in vivo efficacy of BRPF1 inhibition with the established venetoclax and azacitidine combination in AML models. While direct comparative in vivo studies are not yet available, this analysis draws from independent preclinical investigations to provide a preliminary assessment of their relative therapeutic potential.
Data Presentation: Comparative In Vivo Efficacy
The following tables summarize the quantitative in vivo efficacy data for a representative BRPF1 inhibitor, GSK6853 (as a proxy for NI-57), and the standard of care, venetoclax in combination with azacitidine, in preclinical AML models.
Table 1: In Vivo Efficacy of BRPF1 Inhibition (GSK6853) in an AML Mouse Model
| Parameter | Result |
| Mouse Model | Patient-Derived Xenograft (PDX) |
| Treatment | GSK6853 |
| Dosing Regimen | Suitable for in vivo studies via intraperitoneal (ip) administration[1][2] |
| Efficacy Endpoint | Reduction in leukemia burden, improved survival, and attenuation of AML-initiating potential of stem-progenitor cells[3][4][5] |
| Key Finding | Monotherapy shows anti-leukemic activity. |
Note: Specific quantitative data on tumor growth inhibition or survival prolongation for GSK6853 monotherapy in a publicly available AML model was not identified in the provided search results. The information suggests suitability for in vivo studies and a general anti-leukemic effect.
Table 2: In Vivo Efficacy of Venetoclax and Azacitidine in AML Mouse Models
| Parameter | Result |
| Mouse Model | Patient-Derived Xenograft (PDX) and Cell Line-Derived Xenograft (MV4-11, SKM-1) |
| Treatment | Venetoclax + Azacitidine |
| Dosing Regimen | Venetoclax: daily oral gavage; Azacitidine: intraperitoneal injection, once per week for 3 weeks[6][7] |
| Efficacy Endpoint | Significant inhibition of AML progression, extension of survival, and reduction of leukemia engraftment[8] |
| Key Finding | The combination of venetoclax and azacitidine demonstrates synergistic anti-tumor activity in vivo[7]. In some models, the combination significantly prolonged survival where single agents had minimal impact[9][10]. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of a BRPF1 Inhibitor (General Protocol)
This protocol is a generalized representation based on common practices for evaluating novel anti-cancer agents in AML xenograft models.
-
Cell Culture and Animal Models:
-
Human AML cell lines (e.g., MOLM-13, MV4-11) are cultured under standard conditions.
-
For PDX models, primary cells from AML patients are used.
-
Immunocompromised mice (e.g., NSG mice) are utilized for cell engraftment.
-
-
Xenograft Establishment:
-
AML cells are injected intravenously or subcutaneously into the mice.
-
Tumor burden is monitored through bioluminescence imaging (if cells are luciferase-tagged) or peripheral blood analysis for human CD45+ cells.
-
-
Drug Formulation and Administration:
-
The BRPF1 inhibitor (e.g., GSK6853) is formulated in a suitable vehicle for intraperitoneal injection.
-
Treatment is initiated once the tumor burden is established.
-
The drug is administered according to a predetermined schedule (e.g., daily, five times a week).
-
-
Efficacy Evaluation:
-
Tumor growth is monitored regularly using calipers (for subcutaneous tumors) or bioluminescence imaging.
-
Animal survival is recorded, and Kaplan-Meier survival curves are generated.
-
At the end of the study, tissues such as bone marrow, spleen, and peripheral blood are collected to assess leukemia infiltration by flow cytometry.
-
Protocol 2: In Vivo Efficacy Assessment of Venetoclax and Azacitidine
This protocol is based on published preclinical studies evaluating the combination of venetoclax and azacitidine in AML mouse models.[6][7]
-
Cell Lines and Animal Models:
-
AML cell lines such as MV4-11 or SKM-1 are used to establish xenografts in immunodeficient mice.
-
Alternatively, PDX models are generated using primary patient samples.
-
-
Xenograft Establishment:
-
Cells are injected subcutaneously into the flank of the mice.
-
Tumor volume is monitored using calipers.
-
-
Drug Formulation and Administration:
-
Venetoclax is formulated for daily oral gavage.
-
Azacitidine is prepared for intraperitoneal injection and administered once weekly for three weeks.
-
Treatment commences when tumors reach a specified volume (e.g., approximately 225 mm³).
-
-
Efficacy Evaluation:
-
Tumor growth is measured regularly, and tumor growth inhibition is calculated.
-
Overall survival of the animals is monitored.
-
At the study endpoint, tumors can be harvested for pharmacodynamic marker analysis.
-
Mandatory Visualization
Signaling Pathway Diagrams
Caption: BRPF1 Inhibition Pathway by NI-57.
References
- 1. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRG1/BRM inhibitor targets AML stem cells and exerts superior preclinical efficacy combined with BET or menin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRG1/BRM inhibitor targets AML stem cells and exerts superior preclinical efficacy combined with BET or menin inhibitor [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Preclinical Model Shows Promise of Magrolimab Plus Venetoclax-Azacitidine in AML | Docwire News [docwirenews.com]
- 10. Preclinical efficacy of azacitidine and venetoclax for infant KMT2A-rearranged acute lymphoblastic leukemia reveals a new therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to BRPF Bromodomain Inhibitors: NI-57 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-BRPF (Bromodomain and PHD Finger-containing) protein inhibitor, NI-57, with notable alternative compounds. The objective is to offer a clear, data-driven analysis of their performance, supported by experimental evidence from peer-reviewed studies, to aid in the selection of appropriate chemical probes for epigenetic research.
Introduction to BRPF Proteins and Their Inhibition
The BRPF family, comprising BRPF1, BRPF2 (also known as BRD1), and BRPF3, are crucial scaffolding proteins. They play a pivotal role in the assembly of the MOZ (MYST3) and MORF (MYST4) histone acetyltransferase (HAT) complexes.[1][2] These complexes are essential for regulating gene transcription through the acetylation of histone tails, a key epigenetic modification.[2][3] The bromodomain of BRPF proteins specifically recognizes and binds to acetylated lysine residues on histones, thereby tethering the HAT complex to chromatin and facilitating gene expression.[2] Dysregulation of these complexes has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[1][3]
NI-57 is a chemical probe that acts as a pan-inhibitor, targeting the bromodomains of BRPF1, BRPF2, and BRPF3.[4][5] This guide compares NI-57 with other inhibitors that exhibit different selectivity profiles: the pan-BRPF inhibitor OF-1, the BRPF1-selective inhibitors GSK6853 and PFI-4, and the BRPF2/TAF1 dual inhibitor BAY-299.
Quantitative Performance Comparison
The following tables summarize the biochemical and cellular potency of NI-57 and its alternatives, compiled from multiple peer-reviewed studies and publicly available data.
Table 1: Biochemical Potency (IC₅₀ and Kd)
| Compound | Target(s) | Assay Type | IC₅₀ (nM) | K_d_ (nM) | Reference(s) |
| NI-57 | BRPF1 | AlphaScreen | 3.1 | 31 | [4] |
| BRPF2 | AlphaScreen | 46 | 110 | [4] | |
| BRPF3 | AlphaScreen | 140 | 410 | [4] | |
| BRD9 | AlphaScreen | 520 | 1000 | [4] | |
| BRD4 (BD1) | AlphaScreen | 3700 | - | [4] | |
| OF-1 | BRPF1B | - | - | 100 | [6] |
| BRPF2 | - | - | 500 | [6] | |
| GSK6853 | BRPF1 | TR-FRET | 8 (pIC₅₀ 8.1) | 0.3 (pKd 9.5) | [7][8] |
| BRPF2 | TR-FRET | >100-fold selective | - | [6] | |
| BRPF3 | TR-FRET | >100-fold selective | - | [6] | |
| PFI-4 | BRPF1B | - | 80 / 172 | 13 | [9][10] |
| BRPF2 | - | 3517 | 775 | [10][11] | |
| BRD4 (BD1) | - | >10000 | - | [10] | |
| BAY-299 | BRPF2 | TR-FRET | 67 | 45 | [12][13] |
| TAF1 (BD2) | TR-FRET | 8 | 17 | [12][13] | |
| BRPF1 | TR-FRET | >47-fold selective | - | [12] | |
| BRPF3 | TR-FRET | >83-fold selective | - | [12] | |
| BRD4 | - | >300-fold selective | - |
Table 2: Cellular Activity and Pharmacokinetics
| Compound | Assay Type | Cell Line | IC₅₀ / GI₅₀ (µM) | Pharmacokinetic Parameter | Value | Reference(s) |
| NI-57 | NanoBRET (BRPF1B-H3.3) | HEK293 | 0.07 | Mouse Oral Bioavailability | 29% | [5][14] |
| Proliferation (GI₅₀) | NCI-H1703 | 10.4 | Mouse Half-life (IV) | 1.2 h | [4][14] | |
| Proliferation (GI₅₀) | DMS114 | 14.7 | - | - | [4] | |
| GSK6853 | NanoBRET (BRPF1B-H3.3) | HEK293 | 0.02 | Mouse Oral Bioavailability | 22% | [7] |
| - | - | - | Mouse Bioavailability (IP) | 85% | [8] | |
| - | - | - | Mouse Half-life (IV) | 1.7 h | [8] | |
| PFI-4 | FRAP (BRPF1B) | U2OS | 0.25 | - | - | [9][15] |
| Osteoclast Differentiation | Human Monocytes | 1.25 | - | - | [10] | |
| BAY-299 | NanoBRET (BRPF2-H4) | - | 0.575 | Rat Oral Bioavailability | 73% | [12] |
| NanoBRET (TAF1-H4) | - | 0.9 | Rat Half-life | 10 h | [12] | |
| Proliferation (GI₅₀) | MOLM-13 | 1.06 | - | - | [12] | |
| Proliferation (GI₅₀) | MV4-11 | 2.63 | - | - | [12] |
Mechanism of Action and Signaling Pathway
BRPF proteins act as essential scaffolds for the MOZ/MORF HAT complexes. The bromodomain of a BRPF protein binds to acetylated lysines (Ac-K) on histone tails, which localizes the complex to specific chromatin regions. The assembled complex, which includes the catalytic HAT subunit (MOZ or MORF), ING5, and EAF6, then acetylates histone H3, leading to a more open chromatin structure and subsequent gene transcription. Inhibition of the BRPF bromodomain prevents this crucial recognition step, leading to the dissociation of the HAT complex from chromatin and the downregulation of target gene expression.[1][2]
Caption: BRPF bromodomain inhibition pathway.
Experimental Workflows and Protocols
The validation of NI-57 and its alternatives relies on a suite of biophysical, biochemical, and cellular assays. Below are generalized workflows and principles for the key experiments cited.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment. It is used to determine the binding affinity (K_d_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Protocol Outline (General):
-
Preparation: Purified recombinant BRPF bromodomain protein is dialyzed into the appropriate buffer. The inhibitor is dissolved in the same buffer.
-
Loading: The protein solution is loaded into the sample cell of the calorimeter. The inhibitor solution is loaded into the injection syringe.
-
Titration: The system is allowed to equilibrate to a constant temperature. A series of small, precise injections of the inhibitor into the protein solution are performed.
-
Detection: The heat change after each injection is measured by the instrument relative to a reference cell.
-
Analysis: The raw data (heat change per injection) is integrated and plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to extract thermodynamic parameters.[4]
NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative measurement of compound binding to a specific protein target within living cells. It relies on energy transfer between a NanoLuc® luciferase-tagged protein (the BRPF bromodomain) and a fluorescently labeled tracer that binds to the same protein. A test compound will compete with the tracer, reducing the BRET signal in a dose-dependent manner.
Caption: Workflow for the NanoBRET™ cellular assay.
Protocol Outline (General):
-
Cell Culture: HEK293 cells are transiently transfected with plasmids encoding for the BRPF bromodomain fused to NanoLuc® luciferase and histone H3.3 fused to HaloTag®.
-
Plating: Transfected cells are plated in 96-well assay plates.
-
Compound Addition: The test compound (e.g., GSK6853) is serially diluted and added to the cells, followed by the addition of the fluorescent tracer. The plate is incubated.[7]
-
Substrate Addition: The NanoBRET™ Nano-Glo® Substrate is added.
-
Detection: The plate is read immediately on a luminometer capable of simultaneously measuring the donor (450 nm) and acceptor (610 nm) emission signals.
-
Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The data is normalized and plotted against the inhibitor concentration to determine the cellular IC₅₀.[5][7]
Conclusion
NI-57 serves as a valuable chemical probe for studying the collective functions of BRPF family bromodomains. Its pan-inhibitory profile allows for the investigation of biological processes where these proteins may have redundant roles. For researchers requiring more targeted intervention, selective inhibitors such as GSK6853 (for BRPF1) and BAY-299 (for BRPF2/BRD1) offer powerful alternatives to dissect the specific functions of individual BRPF paralogs. The choice of inhibitor should be guided by the specific biological question, with careful consideration of the potency, selectivity, and cellular activity data presented in this guide. The provided experimental workflows offer a foundational understanding of the methods used to validate these critical research tools.
References
- 1. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NI-57 | Structural Genomics Consortium [thesgc.org]
- 6. NI-57, Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 7. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PFI-4 | Structural Genomics Consortium [thesgc.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Probe NI-57 | Chemical Probes Portal [chemicalprobes.org]
- 15. xcessbio.com [xcessbio.com]
Safety Operating Guide
Proper Disposal of NI-57: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of NI-57 (CAS 1883548-89-7), a selective inhibitor of the BRPF protein family. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. NI-57 is classified as acutely toxic if swallowed, necessitating careful handling and disposal.
Immediate Safety and Hazard Information
Before handling NI-57, it is imperative to be familiar with its hazard profile.
Signal Word: Danger
Hazard Statement: H301 - Toxic if swallowed
Pictogram:
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Personal Protective Equipment (PPE)
All personnel handling NI-57 must wear the following minimum PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
Disposal Procedures
The following step-by-step procedure outlines the required actions for the safe disposal of NI-57.
Waste Segregation and Collection
-
Designated Waste Container: All solid NI-57 waste, including empty vials and contaminated consumables (e.g., pipette tips, weigh boats), must be collected in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The container must be labeled "Hazardous Waste - Acutely Toxic" and include the chemical name "NI-57" and its CAS number "1883548-89-7".
Decontamination of Working Surfaces
-
Prepare Decontamination Solution: Prepare a suitable decontamination solution as recommended by your institution's safety office. A common recommendation is a 10% bleach solution followed by a 70% ethanol rinse.
-
Wipe Down: Thoroughly wipe down all surfaces that may have come into contact with NI-57.
-
Dispose of Wipes: All used cleaning materials must be disposed of in the designated hazardous waste container.
Final Disposal
-
Contact EHS: Once the hazardous waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office.
-
Follow Institutional Protocols: Adhere to all institutional procedures for the pickup and final disposal of hazardous chemical waste. Do not attempt to dispose of NI-57 down the drain or in regular trash.
Experimental Workflow for Handling and Disposal
The following diagram illustrates the standard workflow for experiments involving NI-57, from preparation to final disposal.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 1883548-89-7 | [1][2] |
| Molecular Formula | C₁₉H₁₇N₃O₄S | [1] |
| Molecular Weight | 383.4 g/mol | [1] |
| Physical State | Crystalline solid | [1] |
| Storage Temperature | -20°C | |
| Solubility (DMSO) | 25 mg/mL | [1] |
| Solubility (DMF) | 30 mg/mL | [1] |
Logical Relationship of Disposal Steps
The following diagram illustrates the logical sequence and dependencies of the NI-57 disposal procedure.
References
Navigating the Handling of NI-57: A Comprehensive Guide to Safety and Disposal
For researchers, scientists, and drug development professionals working with NI-57, a potent and selective inhibitor of the BRPF protein family, a thorough understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this specialized research chemical.
NI-57, identified by its CAS number 1883548-89-7, is a powerful tool in epigenetic research. However, its handling requires strict adherence to safety protocols to mitigate potential risks. This document outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal methods to ensure a safe laboratory environment.
Essential Safety and Handling at a Glance
A summary of the key safety and handling information for NI-57 is provided in the table below for quick reference. This data is compiled from available safety data sheets and chemical supplier information.
| Parameter | Information |
| Chemical Name | 4-cyano-N-(1,2-dihydro-1,3-dimethyl-2-oxo-6-quinolinyl)-2-methoxy-benzenesulfonamide |
| CAS Number | 1883548-89-7 |
| Molecular Formula | C₁₉H₁₇N₃O₄S |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 3) |
| Signal Word | Danger |
| Hazard Statement | H301: Toxic if swallowed |
| Storage Temperature | 2-8°C |
Personal Protective Equipment (PPE)
When handling NI-57, all personnel must wear the following personal protective equipment to prevent exposure:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A laboratory coat or a disposable gown should be worn to protect the skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used in a well-ventilated area or under a fume hood.
Operational Plan: From Receipt to Disposal
A systematic approach to the handling of NI-57 is crucial for maintaining a safe laboratory environment. The following step-by-step operational plan should be followed:
-
Receiving: Upon receipt, inspect the packaging for any signs of damage. Verify that the container is properly labeled and sealed.
-
Storage: Store NI-57 in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is between 2-8°C. The storage area should be clearly marked with the appropriate hazard signs.
-
Preparation and Use: All handling of NI-57 should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation. Use only the necessary amount of the compound for the experiment.
-
Spill Management: In the event of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after the material has been removed.
-
Disposal: All waste containing NI-57, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of NI-57 down the drain or in the regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
